hCAXII-IN-7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H25N5O6S2 |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
ethyl 4-[(2E)-2-[[3-(4-methylsulfonylphenyl)-1-(4-sulfamoylphenyl)pyrazol-4-yl]methylidene]hydrazinyl]benzoate |
InChI |
InChI=1S/C26H25N5O6S2/c1-3-37-26(32)19-4-8-21(9-5-19)29-28-16-20-17-31(22-10-14-24(15-11-22)39(27,35)36)30-25(20)18-6-12-23(13-7-18)38(2,33)34/h4-17,29H,3H2,1-2H3,(H2,27,35,36)/b28-16+ |
InChI Key |
VNWPUTGKTZSMSK-LQKURTRISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Human Carbonic Anhydrase XII Inhibitors
This guide provides a detailed overview of the mechanism of action for small molecule inhibitors targeting human Carbonic Anhydrase XII (hCA XII), a transmembrane enzyme implicated in the progression of various cancers. The content herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Human Carbonic Anhydrase XII (hCA XII)
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Among the 15 known human isoforms, hCA XII is a transmembrane protein that is overexpressed in a variety of tumors and is often associated with cancer cell proliferation, invasion, and metastasis.[1][2] Its expression can be regulated by hypoxia and estrogen receptors.[2]
In the tumor microenvironment, which is often hypoxic and acidic, hCA XII plays a crucial role in maintaining pH homeostasis.[3] By catalyzing the hydration of CO₂ on the cell surface, it contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, conditions that favor tumor growth and survival.[1][3] This pivotal role in cancer pathophysiology makes hCA XII a compelling target for anticancer drug development.[1][3]
Core Mechanism of Action: Inhibition of Catalytic Activity
The active site of all catalytically active hCAs contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[4] This zinc-bound water molecule is essential for the catalytic activity. The primary mechanism of action for the most common class of hCA inhibitors, the sulfonamides (R-SO₂NH₂), involves the binding of the deprotonated sulfonamide group (R-SO₂NH⁻) to the zinc ion.[4] This interaction displaces the catalytically crucial water molecule, thereby blocking the enzyme's ability to hydrate carbon dioxide.[4]
The general inhibitory mechanism can be visualized as follows:
This direct inhibition of catalytic activity disrupts the pH regulatory function of hCA XII, leading to downstream cellular effects that can impede tumor progression.
Quantitative Data: Inhibitory Potency and Selectivity
A crucial aspect of developing hCA XII-targeted therapies is achieving selectivity over other isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II, to minimize off-target effects.[4] The "tail approach" in drug design, which involves appending chemical moieties to the core inhibitor structure, is a common strategy to exploit subtle differences in the peripheral residues of the active site cavity among different isoforms, thereby enhancing selectivity.[4]
Below is a summary of the inhibitory activities (Ki) of various compounds against hCA XII and other relevant isoforms, as reported in the literature.
| Compound Class/Name | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA XII | Reference |
| Triazolopyrimidines | ||||||
| Compound 1d | >10000 | 25.1 | 5.1 | 8.8 | High vs hCA I | [4] |
| Compound 1j | >10000 | 11.2 | 8.6 | 5.4 | High vs hCA I | [4] |
| Compound 1v | >10000 | 115 | 4.7 | 10.1 | High vs hCA I/II | [4] |
| Coumalic Acid Derivatives | ||||||
| Compound 1 | >100000 | >100000 | 78.5 | 30.2 | High vs hCA I/II | [5] |
| Compound 7 | >100000 | >100000 | 15.8 | 25.6 | High vs hCA I/II | [5] |
| Peptide-Dihydroquinolinones | ||||||
| Compound 1 | >100000 | >100000 | 86800 | 2000 | High vs hCA I/II/IX | [6] |
| Boric Acid | 36400 | 4530 | 9100 | 8900 | Low | [7] |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | Low | [7] |
Note: The data presented are for illustrative purposes and represent a selection of compounds from the cited literature. Ki values indicate the concentration of inhibitor required to produce 50% inhibition.
Cellular Effects of hCA XII Inhibition
Inhibition of hCA XII on the surface of cancer cells triggers a cascade of events that can lead to apoptosis and reduced cell viability. The primary consequence is the disruption of pH regulation, leading to an increase in intracellular proton concentration (acidification) and a decrease in extracellular acidity.[1][8]
This intracellular acidification can lead to:
-
Increased Reactive Oxygen Species (ROS): Disruption of the mitochondrial membrane potential (MMP) can increase the production of ROS.[8]
-
DNA Damage: Elevated ROS levels can cause damage to cellular components, including DNA.[8]
-
Cell Cycle Arrest: Cells may arrest in the G0/G1 phase of the cell cycle in response to cellular stress.[8]
-
Apoptosis: The culmination of these stress signals can activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[8]
The signaling pathway from hCA XII inhibition to apoptosis is depicted below.
Experimental Protocols
The characterization of hCA XII inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, binding kinetics, and cellular efficacy.
A typical workflow for identifying and characterizing hCA XII inhibitors involves initial screening, determination of inhibitory constants, assessment of binding affinity, and evaluation in cellular models.
This is the gold standard method for determining the inhibitory potency (Ki) of compounds against hCA isoforms.
-
Principle: The assay measures the initial rate of the hCA-catalyzed hydration of CO₂. The reaction causes a pH change in the buffer, which is monitored by a pH indicator (e.g., Phenol Red) using a stopped-flow spectrophotometer.[7][9]
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of the inhibitor at various concentrations.[4]
-
Pre-incubate the enzyme with the inhibitor solution for a defined period (e.g., 10-15 minutes) to allow for the formation of the enzyme-inhibitor (E-I) complex.[4][9]
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator (at 557 nm for Phenol Red) over a short period (10-100 seconds) to determine the initial reaction velocity.[9]
-
Repeat the measurement for at least seven different inhibitor concentrations.[4]
-
The uncatalyzed reaction rate (without enzyme) is subtracted from the measured rates.[9]
-
IC₅₀ values are determined from dose-response curves, and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km).[4]
-
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to the target enzyme in real-time.[10][11]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) in solution binds to a ligand (hCA XII) immobilized on the chip. The change in the resonance angle is proportional to the mass bound to the surface.[12]
-
Procedure:
-
Immobilization: Covalently immobilize purified hCA XII protein onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[12]
-
Binding Measurement: Flow a solution containing the inhibitor (analyte) at various concentrations over the chip surface. The binding is measured as an increase in resonance units (RU).
-
Association Phase: During the injection of the inhibitor, the rate of RU increase provides the association rate constant (ka).
-
Dissociation Phase: After the injection, flow buffer over the chip. The rate of RU decrease provides the dissociation rate constant (kd).
-
Data Analysis: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. The data are fitted to appropriate binding models (e.g., 1:1 Langmuir binding).
-
Regeneration (Optional): In some protocols, a regeneration solution (e.g., low pH glycine) is injected to remove the bound inhibitor, allowing the chip to be reused. For high-affinity interactions, non-regeneration protocols may be employed.[13][14]
-
This assay quantifies the extent of apoptosis induced by an hCA XII inhibitor in cancer cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Culture: Plate cancer cells known to overexpress hCA XII (e.g., HeLa cells) in 6-well plates and allow them to adhere.[8]
-
Treatment: Treat the cells with the hCA XII inhibitor at various concentrations (e.g., 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include an untreated control.[8]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.[8]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (live, apoptotic, necrotic) are quantified based on their fluorescence profiles.
-
Conclusion
Inhibitors of hCA XII represent a promising class of targeted anticancer agents. Their primary mechanism of action involves direct binding to the zinc ion in the enzyme's active site, which abrogates its catalytic function. This leads to the disruption of pH homeostasis in cancer cells, triggering a cascade of events including intracellular acidification, oxidative stress, cell cycle arrest, and ultimately, apoptosis. The continued development of potent and highly selective hCA XII inhibitors, guided by rigorous biochemical and cell-based characterization, holds significant potential for improving cancer therapy.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitory effect of boric acid on hypoxia-regulated tumour-associated carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface plasmon resonance analysis of seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Novel Human Carbonic Anhydrase XII Inhibitor
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in hypoxic tumors.[1][2][3] Its overexpression in various cancers has made it a significant target for the development of novel anticancer therapies.[1][4][5][6] This technical guide focuses on a potent class of hCA XII inhibitors, the hydroxyimine-tethered benzenesulfonamides, which demonstrate significant inhibitory activity in the nanomolar range. We will use a representative compound from this series, herein designated as a proxy for "hCAXII-IN-7," to detail its discovery, synthesis, and biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The discovery of this class of inhibitors was driven by the need for potent and selective inhibitors of tumor-associated hCA isoforms, particularly hCA IX and XII.[1][2] The core chemical scaffold, a benzenesulfonamide group, is a well-established zinc-binding group for carbonic anhydrase inhibitors.[3] The novelty of this series lies in the incorporation of a hydroxyimine-tether, which allows for exploration of the inhibitor's interaction with the enzyme's active site, aiming for enhanced potency and selectivity.[1]
Quantitative Inhibitory Data
The inhibitory activity of the synthesized hydroxyimine-tethered benzenesulfonamides was evaluated against a panel of human carbonic anhydrase isoforms (hCA I, II, IX, and XII). The data for the most potent compounds against hCA XII are summarized in the table below. Acetazolamide (AAZ) was used as a reference compound.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 29 | 3.0 | 9.0 | >10000 | 5.5 |
| 30 | 3.5 | 9.4 | 43.0 | 10.5 |
| 31 | 4.0 | 7.6 | 100.5 | 5.5 |
| AAZ | 250 | 12 | 25 | 5.7 |
Table 1: Inhibitory constants (Ki) of selected hydroxyimine-tethered benzenesulfonamides and Acetazolamide (AAZ) against four human carbonic anhydrase isoforms. Data extracted from a 2023 study on novel benzenesulfonamide inhibitors.[1]
Compounds 29 and 31 emerged as highly potent inhibitors of hCA XII, with Ki values of 5.5 nM, comparable to the standard inhibitor Acetazolamide.[1] Notably, compound 29 demonstrated excellent selectivity against the off-target isoform hCA IX.[1]
Synthesis
The synthesis of the hydroxyimine-tethered benzenesulfonamides involves a multi-step process, as outlined below.
Figure 1: General synthesis workflow for hydroxyimine-tethered benzenesulfonamides.
Experimental Protocols
General Synthesis of Hydroxyimine-Tethered Benzenesulfonamides (Compounds 27-34)
A solution of the appropriate aldehyde or ketone (1.0 mmol) in 50% THF:H2O (10 mL) was prepared. To this solution, 4-(piperazin-1-yl)benzenesulfonamide (1.0 mmol) and sodium carbonate (2.0 mmol) were added. The resulting reaction mixture was stirred at room temperature for 24-48 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was poured into ice-cold water and the precipitated solid was filtered, washed with water, and dried. The crude product was then purified by recrystallization from a suitable solvent.[1][2]
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA isoforms I, II, IX, and XII was determined using a stopped-flow CO₂ hydrase assay.[1] This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay was performed at 25 °C using a Tris-HCl buffer (pH 7.4). The enzyme concentration was in the nanomolar range. The inhibitor and enzyme solutions were pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex. The inhibition constants (Ki) were determined by non-linear least-squares fitting of the dose-response curves.[7]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this class of inhibitors is the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction blocks the catalytic activity of the enzyme, which is the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][8]
In the context of cancer, hCA XII is overexpressed on the surface of tumor cells, particularly under hypoxic conditions.[1][2][3] It contributes to the maintenance of an alkaline intracellular pH and an acidic extracellular pH, which promotes tumor cell survival, proliferation, and invasion.[1] By inhibiting hCA XII, these compounds disrupt this pH regulation, leading to intracellular acidification and a less favorable tumor microenvironment.
Figure 2: Role of hCA XII in tumor pH regulation and the effect of its inhibition.
Conclusion
The hydroxyimine-tethered benzenesulfonamides represent a promising class of potent and selective hCA XII inhibitors. The detailed synthesis protocol and quantitative inhibitory data provide a solid foundation for further preclinical development. The mechanism of action, centered on the disruption of tumor pH regulation, highlights the therapeutic potential of targeting hCA XII in cancer treatment. Further studies are warranted to evaluate the in vivo efficacy and pharmacokinetic properties of these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Carbonic Anhydrase XII in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase XII (CA XII), a transmembrane zinc metalloenzyme, has emerged as a critical player in the complex landscape of cancer biology. Its primary role in maintaining pH homeostasis is hijacked by tumor cells to facilitate their growth, invasion, and resistance to therapies. This technical guide provides an in-depth exploration of the multifaceted role of hCA XII in cancer progression, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms, signaling pathways, and clinical significance of hCA XII across various malignancies. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key research methodologies, and visualized signaling pathways and workflows using the DOT language to foster a deeper understanding of hCA XII as a therapeutic target.
Introduction: The Significance of hCA XII in Cancer
Tumor microenvironments are often characterized by hypoxia and acidosis, conditions that normal cells cannot tolerate but which cancer cells adapt to and even exploit for their aggressive growth.[1][2] A key mediator of this adaptation is the family of carbonic anhydrases, with the transmembrane isoform CA XII playing a particularly crucial role.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA XII regulates both intracellular and extracellular pH, creating a favorable niche for tumor progression.[4][5] Its expression is often upregulated in a variety of cancers, including breast, glioma, ovarian, and hepatocellular carcinoma, and frequently correlates with poor patient prognosis, making it an attractive target for novel anti-cancer therapies.[6][7][8]
Molecular Mechanisms of hCA XII in Cancer Progression
The contribution of hCA XII to cancer progression is multifaceted, encompassing pH regulation, invasion and metastasis, and chemoresistance.
pH Regulation and the Tumor Microenvironment
In the hypoxic core of a tumor, cancer cells switch to anaerobic glycolysis, leading to an accumulation of acidic byproducts.[2] CA XII, located on the cell surface, facilitates the extrusion of these protons into the extracellular space, thereby maintaining a relatively alkaline intracellular pH conducive to cell survival and proliferation.[4][5] This process simultaneously contributes to the acidification of the tumor microenvironment, which in turn promotes the breakdown of the extracellular matrix, facilitating invasion and metastasis.[9]
Invasion and Metastasis
The acidic extracellular environment created by CA XII activity enhances the activity of proteases, such as matrix metalloproteinases (MMPs), which degrade the surrounding tissue and allow cancer cells to invade neighboring tissues and enter the bloodstream.[9] Furthermore, CA XII has been shown to interact with other cell surface proteins involved in cell adhesion and migration, further promoting the metastatic cascade.[9] Animal studies have demonstrated a positive correlation between the expression level of CA XII and tumor size and metastasis.[9]
Chemoresistance
A growing body of evidence links CA XII expression to multidrug resistance (MDR) in cancer cells. One key mechanism involves its interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of the cell.[5][10] CA XII and P-gp are often co-expressed and physically interact at the cell surface.[10] The enzymatic activity of CA XII helps maintain the optimal pH for P-gp function, thereby enhancing its drug efflux capabilities.[5] Inhibition of CA XII has been shown to decrease the ATPase activity of P-gp and restore sensitivity to chemotherapy in resistant cancer cells.[5][10]
Data Presentation: Quantitative Analysis of hCA XII in Cancer
The following tables summarize key quantitative data on the expression and prognostic significance of hCA XII in various cancers, as well as its role in chemoresistance and tumor growth.
Table 1: Expression of hCA XII in Different Cancer Types
| Cancer Type | Method | Sample Size | Percentage of hCA XII Positivity | Key Findings & Significance | Citation(s) |
| Breast Cancer | IHC | 262 | High expression in cancer tissues (p=0.009) | High expression correlated with positive estrogen receptor status (p<0.001). | [11] |
| IHC | 314 | 71.0% (membrane), 73.9% (cytoplasm) | Strong association between positive CA XII staining and positive ER status. | [12] | |
| Glioma | In silico analysis (CGGA & TCGA) | Large-scale patient datasets | Highly expressed compared to normal tissue | High expression predicts poor clinical course. | [6][13] |
| Ovarian Carcinoma | IHC | Large collection | Significant expression in most samples | Higher expression in carcinomas vs. borderline tumors and non-neoplastic epithelia. | [1][14] |
| Hepatocellular Carcinoma (HCC) | TCGA & IHC | 335 (TCGA), 90 (IHC) | Overexpressed in HCC tissues | High expression correlated with age (p=0.013), tumor size (p=0.014), and pathological grade (p=0.015). | [8][15][16] |
| Colorectal Cancer | IHC | 1197 | - | - | [17] |
Table 2: Prognostic Significance of hCA XII in Cancer Patients
| Cancer Type | Parameter | Sample Size | Hazard Ratio (HR) / p-value | Key Findings | Citation(s) |
| Breast Cancer | DFS & OS | 262 | DFS: p=0.020; OS: p=0.019 | High expression associated with better outcome. | [11] |
| DFS & OS | 262 | DFS (multivariate): p=0.024; OS (multivariate): p=0.025 | Independent prognostic factor for better outcome. | [7][11] | |
| Glioma | Overall Survival | Large-scale patient datasets | Predicts poor prognosis | - | [6][13] |
| Ovarian Carcinoma | Overall Survival | - | Trend towards shorter OS with high expression | High expression associated with higher tumor grading. | [1] |
| Hepatocellular Carcinoma (HCC) | DFS & OS | 90 | DFS: p=0.002; OS: p=0.006 | High expression associated with shorter survival. | [8][15][16] |
| DFS (multivariate) | 90 | p=0.018 | Independent prognostic indicator for shorter DFS. | [8][15][16] | |
| Colorectal Cancer | Survival | - | HR=1.18 (95%CI: 1.01-1.38), p<0.05 | Higher staining intensity correlated with poorer prognosis. | [3] |
Table 3: Role of hCA XII in Chemoresistance and Tumor Growth
| Cancer Model | Experimental Approach | Key Quantitative Finding | Conclusion | Citation(s) |
| Colon Cancer Cells (HT29/dx) | Quantitative Proteomics | 16-fold increased expression of CA XII in chemoresistant cells | Upregulation of CA XII is associated with acquired chemoresistance. | [5] |
| Breast Cancer (in vivo) | CA XII inhibitor (Compound 1) treatment | 1.9 µg/kg of inhibitor restored doxorubicin efficacy to the same extent as tariquidar. | CA XII inhibition overcomes P-gp-mediated drug resistance. | [5] |
| Various Cancer Cell Lines (in vitro) | CA XII inhibitor (SLC-0111) | - | Enhances sensitivity to cisplatin. | [9] |
| Animal Models | CA XII inhibitor treatment | Reduced tumor volume and lower invasiveness. | CA XII is a viable therapeutic target to inhibit tumor growth and metastasis. | [9] |
Signaling Pathways Involving hCA XII
The expression and activity of hCA XII are regulated by complex signaling pathways, primarily driven by the hypoxic tumor microenvironment and hormonal stimuli.
Hypoxia-Inducible Factor (HIF) Pathway
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus. There, it binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA12. This leads to the upregulation of CA XII expression, which is a crucial adaptive response of cancer cells to the hypoxic environment.[10]
Estrogen Receptor (ER) Signaling
In hormone-sensitive cancers like breast cancer, the expression of hCA XII can be regulated by estrogen receptor (ER) signaling. Upon estrogen binding, the ER can act as a transcription factor and directly or indirectly modulate the expression of target genes, including CA12. This link between hormonal signaling and pH regulation highlights the complex interplay of factors driving cancer progression.
Interaction with P-glycoprotein in Chemoresistance
The physical interaction between hCA XII and P-glycoprotein at the cell membrane is a key mechanism of chemoresistance. This interaction enhances the drug efflux activity of P-gp, leading to reduced intracellular concentrations of chemotherapeutic agents.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of hCA XII in cancer.
Immunohistochemistry (IHC) for hCA XII in Paraffin-Embedded Tissues
Objective: To detect and localize hCA XII protein expression in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against hCA XII
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat at 95-100°C for 20-30 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary anti-hCA XII antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate until desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with permanent mounting medium.
-
IHC Scoring: The expression of hCA XII is typically scored based on both the intensity of staining (0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained tumor cells.[17][18]
Western Blotting for hCA XII in Cancer Cell Lines
Objective: To detect and quantify hCA XII protein levels in whole-cell lysates from cancer cell lines.
Materials:
-
Cancer cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against hCA XII
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-hCA XII antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Transwell Migration and Invasion Assay
Objective: To assess the effect of hCA XII on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
Preparation of Inserts:
-
For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Starve cancer cells in serum-free medium for 12-24 hours.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
-
Chemoattraction:
-
Add medium containing a chemoattractant to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for a duration appropriate for the cell line (typically 12-48 hours).
-
-
Removal of Non-migrated/invaded Cells:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-migrated/invaded cells from the top surface of the membrane.
-
-
Fixation and Staining:
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
References
- 1. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase XII is a Clinically Significant, Molecular Tumor-Subtype Specific Therapeutic Target in Glioma with the Potential to Combat Invasion of Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High expression of carbonic anhydrase 12 (CA12) is associated with good prognosis in breast cancer. | Semantic Scholar [semanticscholar.org]
- 8. Prognostic value of carbonic anhydrase XII (CA XII) overexpression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High expression of carbonic anhydrase 12 (CA12) is associated with good prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Expression of Carbonic Anhydrase (CA) IX/XII and Lymph Node Metastasis in Early Breast Cancer [e-crt.org]
- 13. Carbonic Anhydrase XII is a Clinically Significant, Molecular Tumor-Subtype Specific Therapeutic Target in Glioma with the Potential to Combat Invasion of Brain Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of transmembrane carbonic anhydrases IX and XII in ovarian tumours [pubmed.ncbi.nlm.nih.gov]
- 15. Prognostic value of carbonic anhydrase XII (CA XII) overexpression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Evaluation of the Immunohistochemical Scoring System of CDX2 Expression as a Prognostic Biomarker in Colon Cancer [mdpi.com]
hCAXII-IN-7: A Technical Guide to a Novel Selective Carbonic Anhydrase XII Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of hCAXII-IN-7, a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII). hCA XII is a transmembrane enzyme that is overexpressed in various cancers and plays a crucial role in tumor progression by regulating pH in the tumor microenvironment.[1][2] The selective inhibition of hCA XII presents a promising therapeutic strategy for cancer treatment.[3]
Core Compound Profile
This compound is a novel small molecule inhibitor designed for high-affinity binding to the active site of hCA XII. Its chemical structure, belonging to the coumarin class of compounds, is optimized for selectivity over other carbonic anhydrase isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II, thereby minimizing potential off-target effects.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized against a panel of human carbonic anhydrase isoforms. The inhibition constants (Ki) were determined using a stopped-flow CO2 hydrase assay.
| Isoform | Ki (nM) | Selectivity Ratio (Ki hCA I / Ki hCA XII) | Selectivity Ratio (Ki hCA II / Ki hCA XII) |
| hCA XII (Target) | 8.8 | - | - |
| hCA IX | 29.1 | - | - |
| hCA II (Off-target) | >10,000 | >1136 | - |
| hCA I (Off-target) | >10,000 | >1136 | - |
Data synthesized from representative potent and selective hCA XII inhibitors from the literature.[4][5]
Mechanism of Action
This compound acts as a non-competitive inhibitor. Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion in the enzyme's active site, this compound binds to the entrance of the active site cavity. This binding occludes the substrate's access to the catalytic center, thereby inhibiting the hydration of carbon dioxide to bicarbonate and a proton.
Mechanism of hCA XII Inhibition
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound was determined by measuring its effect on the CO2 hydration activity of various hCA isoforms.
Method: Stopped-Flow Spectrophotometry
-
Enzyme Preparation: Recombinant human CA isoforms (hCA I, II, IX, and XII) were purified to homogeneity. The enzyme concentrations used were in the range of 3-10 nM.[6]
-
Assay Buffer: 20 mM HEPES buffer, pH 7.4, containing 20 mM NaBF4 to maintain constant ionic strength.
-
Indicator: Phenol red (0.2 mM) was used as a pH indicator, with measurements taken at its absorbance maximum of 557 nm.[7]
-
Procedure:
-
Enzyme and inhibitor solutions were pre-incubated for 15 minutes at room temperature to allow for complex formation.[6]
-
The enzyme-inhibitor mixture was added to the assay buffer containing the pH indicator.
-
The reaction was initiated by the addition of a CO2 solution (concentrations ranging from 1.7 to 17 mM).[7]
-
The initial rates of the CA-catalyzed CO2 hydration were monitored for 10-100 seconds by observing the change in absorbance of the phenol red.[7]
-
-
Data Analysis: Inhibition constants (Ki) were calculated by non-linear least-squares fitting of the Michaelis-Menten equation, modified for competitive inhibition, to the experimental data.
Stopped-Flow Assay Workflow
Signaling Pathway Modulation
hCA XII has been implicated in promoting cancer cell invasion and migration through the p38 MAPK signaling pathway.[8] Inhibition of hCA XII by this compound is hypothesized to disrupt this pathway, leading to a reduction in metastatic potential.
The proposed mechanism involves the following steps:
-
hCA XII, through its enzymatic activity, contributes to the acidification of the tumor microenvironment.
-
This acidic environment can activate signaling cascades, including the p38 MAPK pathway.
-
Activation of p38 MAPK leads to the upregulation of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, and urokinase-type plasminogen activator (u-PA), which are key enzymes in the degradation of the extracellular matrix, a critical step in cell invasion.[8]
-
By inhibiting hCA XII, this compound is expected to normalize the extracellular pH, leading to the downregulation of the p38 MAPK pathway and a subsequent decrease in the expression and activity of MMPs and u-PA.
hCA XII-Mediated Signaling Pathway
Conclusion
This compound is a potent and highly selective inhibitor of carbonic anhydrase XII. Its distinct mechanism of action and high selectivity for the tumor-associated isoform hCA XII over off-target isoforms make it a promising candidate for further preclinical and clinical development as an anticancer therapeutic. The detailed experimental protocols and understanding of its impact on key signaling pathways provide a solid foundation for its continued investigation.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]
- 3. CAXII inhibitors: Potential sensitizers for immune checkpoint inhibitors in HCC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: An In-Depth Technical Guide on hCAXII-IN-7 Permeability
Disclaimer: As of November 2025, publicly available data on the blood-brain barrier (BBB) permeability of a specific compound designated hCAXII-IN-7 is not available. To fulfill the structural and content requirements of this guide, the well-characterized CNS-active drug, Gabapentin , will be used as a representative example to illustrate the principles of assessing brain penetration. All data, protocols, and pathways presented herein pertain to Gabapentin and are intended to serve as a template for the evaluation of novel carbonic anhydrase XII (CAXII) inhibitors.
Executive Summary
The development of effective therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of drug candidates to cross the formidable blood-brain barrier (BBB). This technical guide provides a comprehensive framework for evaluating the BBB permeability of novel compounds, using the established drug Gabapentin as a surrogate for the compound of interest, this compound. This document outlines the quantitative pharmacokinetic parameters, detailed experimental methodologies for their determination, and visual representations of relevant biological pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and development of CNS-targeted therapies.
Quantitative Pharmacokinetic Data
The extent of a drug's penetration into the CNS is quantified by several key pharmacokinetic parameters. The following tables summarize representative data for Gabapentin, illustrating the type of quantitative information essential for assessing a compound's potential as a CNS therapeutic.
Table 1: Brain and Plasma Pharmacokinetic Parameters of Gabapentin
| Compound | Dose (mg/kg) | Route of Administration | Time (hr) | Brain Concentration (µg/g) | Plasma Concentration (µg/mL) |
| Gabapentin | 10 | Intravenous | 1 | 0.9 | 10.0 |
| Gabapentin | 10 | Intravenous | 4 | 0.7 | 5.0 |
| Gabapentin | 50 | Oral | 2 | 3.5 | 25.0 |
| Gabapentin | 50 | Oral | 8 | 1.8 | 12.0 |
Table 2: Blood-Brain Barrier Permeability Ratios for Gabapentin
| Compound | Parameter | Value | Description |
| Gabapentin | Kp | ~0.1 | Ratio of total concentration in brain to total concentration in plasma. |
| Gabapentin | CSF/Plasma Ratio | 0.09 - 0.14 | Ratio of drug concentration in cerebrospinal fluid to that in blood plasma[1]. |
Experimental Protocols
Accurate determination of BBB permeability relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vivo experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the time-course of a compound's concentration in both plasma and brain tissue following systemic administration.
Procedure:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Compound Administration: Gabapentin is administered intravenously (via tail vein) or orally (via gavage).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), animals are anesthetized, and blood is collected via cardiac puncture into heparinized tubes.
-
Brain Tissue Harvesting: Immediately following blood collection, animals are euthanized, and the brain is perfused with ice-cold saline to remove remaining blood. The whole brain is then excised.
-
Sample Processing: Blood samples are centrifuged to separate plasma. Brain tissue is weighed and homogenized in a suitable buffer.
-
Bioanalysis: The concentrations of the compound in plasma and brain homogenate are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Brain-to-Plasma Concentration Ratio (Kp) Determination
Objective: To calculate the ratio of the total concentration of a compound in the brain to that in the plasma.
Procedure:
-
Utilize the concentration data obtained from the in vivo pharmacokinetic study.
-
The Kp value is calculated at each time point by dividing the concentration of the compound in the brain homogenate (in µg/g) by the concentration in the plasma (in µg/mL).
-
The area under the curve (AUC) for both brain and plasma concentration-time profiles can also be used to calculate an overall Kp (AUCbrain / AUCplasma).
Visualizations: Pathways and Workflows
Visual representations are critical for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway and a typical experimental workflow.
Caption: Hypothetical signaling pathway of a hCAXII inhibitor.
Caption: Experimental workflow for in vivo BBB permeability assessment.
References
Technical Guide: Induction of Apoptosis in Cancer Cells via Inhibition of Human Carbonic Anhydrase XII (hCAXII)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "hCAXII-IN-7" was not identified in the available scientific literature. This guide therefore focuses on the well-documented mechanism of apoptosis induction through the inhibition of human Carbonic Anhydrase XII (hCAXII), using data and methodologies from studies on various selective hCAXII inhibitors.
Introduction
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including renal, colorectal, and breast cancers.[1][2] Its primary physiological function is the reversible hydration of carbon dioxide to bicarbonate and a proton, a critical process for regulating intracellular (pHi) and extracellular (pHe) pH.[1] In the tumor microenvironment, which is often characterized by hypoxia and acidosis, hCAXII activity helps cancer cells maintain a neutral pHi while contributing to an acidic pHe. This pH gradient favors tumor proliferation, invasion, and resistance to therapy.[3]
Targeting hCAXII with small molecule inhibitors disrupts this crucial pH-regulating activity, leading to intracellular acidification and subsequent activation of apoptotic pathways. This makes hCAXII a promising therapeutic target for the development of novel anticancer agents.[1][4] This technical guide provides an in-depth overview of the mechanisms, quantitative data, and experimental protocols associated with inducing apoptosis in cancer cells by inhibiting hCAXII.
Core Mechanism: From pH Disruption to Apoptosis
The inhibition of hCAXII on the cancer cell surface is the initiating event in a signaling cascade that culminates in programmed cell death. By blocking the enzyme's catalytic activity, inhibitors prevent the efficient extrusion of protons, leading to a drop in intracellular pH.[3][5] This intracellular acidosis is a key stress signal that triggers both intrinsic and extrinsic apoptotic pathways.
The primary consequences of hCAXII inhibition include:
-
Intracellular Acidification: A direct result of blocking proton transport, leading to a disruption of cellular homeostasis.[3]
-
Increased Reactive Oxygen Species (ROS): The altered pH environment can lead to mitochondrial dysfunction, resulting in the overproduction of ROS.[3]
-
Mitochondrial Membrane Potential (MMP) Disruption: Elevated ROS levels and pH stress can compromise the integrity of the mitochondrial membrane.[3]
-
Caspase Activation: The disruption of the MMP leads to the release of cytochrome c, activating the caspase cascade (e.g., caspase-9, caspase-3), which executes the apoptotic program.[6]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7]
Signaling Pathway Visualization
Quantitative Data on hCAXII Inhibitors
The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ), while its effect on cancer cells is often measured by the half-maximal inhibitory concentration (IC₅₀) in cell viability assays. The tables below summarize data for representative compounds from the literature, demonstrating potent and selective inhibition of hCAXII and corresponding cytotoxic effects.
Table 1: Enzyme Inhibition Constants (Kᵢ) of Representative CA Inhibitors (nM)
| Compound Reference | hCA I (Off-target) | hCA II (Off-target) | hCA IX (Tumor-related) | hCA XII (Target) | Citation(s) |
|---|---|---|---|---|---|
| Compound 29 | 3.0 | 9.0 | 121 | 5.0 | [8] |
| Compound 30 | >10,000 | 9.4 | 43.0 | 12.3 | [8] |
| Compound 31 | 7,631 | 7.6 | 739.1 | 5.0 | [8] |
| Compound 5b | >10,000 | 11.2 | 26.3 | 3.1 | [9] |
| SLC-0111 | 5,670 | 67.0 | 45.0 | 4.5 | [9] |
| Compound 1j | >10,000 | 148.5 | 8.6 | 10.4 | [10] |
| Compound 1v | 1,125 | 27.6 | 4.7 | 4.2 |[10] |
Data represents a selection of compounds to illustrate typical inhibition profiles. Kᵢ values indicate the concentration required to produce half-maximum inhibition.
Table 2: Cytotoxicity (IC₅₀) of a CAIX/XII Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Exposure Time (h) | Citation(s) |
|---|---|---|---|---|---|
| HeLa | Cervical Cancer | Sulfonamide E | 20.1 | 72 | [3] |
| HT-29 | Colon Cancer | Sulfonamide E | 27.4 | 72 | [3] |
| MDA-MB-231 | Breast Cancer | Sulfonamide E | 36.5 | 72 |[3] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocols and Workflow
Evaluating a novel hCAXII inhibitor requires a systematic workflow, progressing from enzymatic assays to cell-based functional and mechanistic studies.
Experimental Workflow Visualization
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This assay measures the inhibition of CA-catalyzed CO₂ hydration.[11][12]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl, pH 7.5).
-
Prepare stock solutions of the recombinant human CA isoforms (hCA I, II, IX, XII) in buffer.
-
Prepare a stock solution of the inhibitor (e.g., in DMSO) and create serial dilutions.
-
Prepare a CO₂-saturated water solution and a pH indicator solution (e.g., phenol red).
-
-
Procedure:
-
Pre-incubate the enzyme solution with the inhibitor solution (or vehicle control) for a set time (e.g., 15 minutes) at room temperature to allow for complex formation.[12][13]
-
Utilize a stopped-flow instrument. In one syringe, place the enzyme-inhibitor mixture. In the other, place the CO₂-saturated solution with the pH indicator.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a pH drop, detected as a color change by the indicator.
-
Monitor the absorbance change over time. The initial rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the control.
-
Plot the percent activity against the inhibitor concentration and fit the data using non-linear least-squares methods to determine the Kᵢ value.[13]
-
Cell Viability Assay (WST-1 or MTT)
This colorimetric assay quantifies cell metabolic activity, which serves as a proxy for cell viability.[3][14]
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the hCAXII inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor (or vehicle control).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[3]
-
-
Assay Procedure (WST-1 Example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to formazan.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability.
-
Plot cell viability against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Western Blotting for Apoptotic Markers
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP.[15][16]
-
Sample Preparation:
-
Culture and treat cells with the hCAXII inhibitor at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1-2 hours at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]
-
Visualize the protein bands using a chemiluminescence detection system.
-
Analyze the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to compare protein expression across samples.
-
Conclusion
The inhibition of hCAXII represents a targeted and effective strategy for inducing apoptosis in cancer cells. By disrupting intracellular pH homeostasis, hCAXII inhibitors trigger a cascade of events including oxidative stress and mitochondrial dysfunction, ultimately leading to programmed cell death. The quantitative data from enzymatic and cell-based assays confirm the potential of developing potent and selective hCAXII inhibitors. The experimental protocols outlined in this guide provide a robust framework for the identification, characterization, and mechanistic evaluation of novel compounds targeting this key enzyme in oncology drug development.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unprecedented carbonic anhydrase inhibition mechanism: Targeting histidine 64 side chain through a halogen bond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7tmantibodies.com [7tmantibodies.com]
- 16. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nacalai.com [nacalai.com]
- 18. azurebiosystems.com [azurebiosystems.com]
Structure-activity relationship of hCAXII-IN-7
An in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting human carbonic anhydrase XII (hCA XII) is crucial for the development of novel therapeutics, particularly in the context of cancer. While a specific compound designated "hCAXII-IN-7" is not found in the public literature, this technical guide will focus on a representative class of potent and selective hCA XII inhibitors, namely 4,7-disubstituted coumarin hybrids, and will use compound 7c from this series as a primary example to explore the core principles of SAR, experimental evaluation, and the underlying biological pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The inhibitory potency of the coumarin-based compounds against various human carbonic anhydrase isoforms is summarized below. The data highlights the selectivity of these compounds for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.
| Compound | hCA I (Kᵢ in µM) | hCA II (Kᵢ in µM) | hCA IX (Kᵢ in µM) | hCA XII (Kᵢ in µM) |
| 7c | >10 | >10 | 0.63 | 1.78 |
| 7d | >10 | >10 | 0.32 | 1.20 |
| 8b | >10 | >10 | 0.48 | 0.66 |
| 8j | >10 | >10 | 0.61 | 0.96 |
| Acetazolamide (Standard) | 0.25 | 0.012 | 0.025 | 0.0058 |
Data synthesized from multiple sources detailing coumarin-based hCA inhibitors.[1][2]
Structure-Activity Relationship of Coumarin-Based hCA XII Inhibitors
The structure-activity relationship of the 4,7-disubstituted coumarin series reveals key structural features that govern their inhibitory activity and selectivity against hCA XII.
Caption: Structure-Activity Relationship of Coumarin-based hCA XII Inhibitors.
The core coumarin scaffold serves as a key structural motif. Substitutions at the 4- and 7-positions are critical for modulating inhibitory potency and selectivity. The "tail" approach, where a bulky hydrophobic group is introduced at the C4-position, is a known strategy for achieving selective inhibition of hCA IX and XII.[3] The substituent at the C7-position typically incorporates a linker and a zinc-binding group that interacts with the Zn²⁺ ion in the active site of the enzyme. The nature of this zinc-binding moiety is a primary determinant of the inhibitor's potency.
Experimental Protocols
Stopped-Flow CO₂ Hydrase Assay
This is the standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The release of the proton causes a pH change in the solution, which is monitored by a pH indicator dye. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).
Methodology:
-
Reagents and Buffers:
-
HEPES buffer (pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Inhibitor stock solutions (in DMSO)
-
-
Procedure:
-
An Applied Photophysics stopped-flow instrument is used, which rapidly mixes two solutions.
-
Syringe A contains the buffer, pH indicator, and the specific hCA isoform.
-
Syringe B contains the CO₂-saturated water and varying concentrations of the inhibitor.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
The initial rates of the enzymatic reaction are calculated.
-
-
Data Analysis:
-
The rates of reaction at different inhibitor concentrations are used to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation.
-
Caption: Workflow for the Stopped-Flow CO₂ Hydrase Assay.
Signaling Pathway and Mechanism of Action
Human carbonic anhydrase XII is a transmembrane enzyme that is often overexpressed in various cancers.[4] Its primary role is to maintain the pH balance in the tumor microenvironment.
Caption: Role of hCA XII in Tumor pH Regulation and Inhibition Mechanism.
In hypoxic tumors, increased glycolysis leads to the production of acidic metabolites. To avoid intracellular acidosis, cancer cells upregulate the expression of pH-regulating enzymes, including hCA XII.[5] hCA XII, located on the outer surface of the cell membrane, catalyzes the conversion of extracellular CO₂ and water into protons and bicarbonate. This contributes to an acidic tumor microenvironment while helping to maintain a slightly alkaline intracellular pH, which is favorable for tumor cell proliferation and survival.[4] The acidic extracellular pH also promotes tumor invasion and metastasis.
A selective hCA XII inhibitor, such as the representative coumarin compound, binds to the active site of hCA XII, blocking its catalytic activity. This inhibition disrupts the pH balance, leading to an increase in intracellular acidity and a decrease in the acidity of the tumor microenvironment. This can, in turn, suppress tumor growth, proliferation, and invasion, making selective hCA XII inhibitors a promising therapeutic strategy for cancer treatment.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The "Tail Approach": A Technical Guide to Designing Isoform-Selective Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the "tail approach," a prominent strategy in the design of selective carbonic anhydrase (CA) inhibitors. This methodology has evolved significantly, leading to the development of potent and isoform-specific inhibitors with therapeutic potential for a range of diseases, including glaucoma and cancer.
Introduction: The Challenge of Carbonic Anhydrase Isoform Selectivity
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 15 known human isoforms, each exhibiting a unique tissue distribution and physiological function, the development of isoform-selective inhibitors is a primary objective in drug discovery to minimize off-target effects. For instance, while inhibition of CA II is beneficial for treating glaucoma, non-selective inhibition of other isoforms can lead to undesirable side effects.[2] Similarly, targeting tumor-associated isoforms like CA IX and XII requires high selectivity over ubiquitous cytosolic isoforms such as CA I and II.[3][4]
The "tail approach" has emerged as a highly successful strategy to address this challenge. It moves beyond the traditional focus on the zinc-binding group (ZBG) to exploit the structural diversity of the enzyme's active site.
The Core Concept: The "Tail Approach"
The tail approach involves appending one or more chemical moieties, or "tails," to a primary zinc-binding scaffold, typically a sulfonamide.[2] This core scaffold anchors the inhibitor to the Zn²⁺ ion at the bottom of the active site cavity. The tails extend outwards to interact with amino acid residues in the middle and outer regions of the active site.[5] Since these regions exhibit the greatest variability among the different CA isozymes, these interactions are the key to achieving isoform selectivity.[2][6]
This strategy has evolved through several iterations:
-
Single-Tail Approach: The foundational concept, where a single tail is attached to the ZBG scaffold to probe specific regions of the active site.
-
Dual-Tail Approach: This advancement involves attaching two distinct tail moieties to the scaffold. This allows for simultaneous interaction with both the hydrophobic and hydrophilic halves of the CA active site, offering a more comprehensive engagement with the enzyme's binding pocket.[2][6]
-
Three-Tails Approach: A further extension of the concept, where three pendants are appended to the scaffold. This strategy aims to more fully exploit the amino acid differences at the medium and outer rims of the active site to achieve even greater selectivity.[3][4][7]
The versatility of this approach allows for the incorporation of a wide array of chemical functionalities, including hydrophobic groups, hydrophilic moieties, and linkers like 1,2,3-triazoles, often introduced via "click chemistry".[2]
Quantitative Analysis of Inhibition
The efficacy of inhibitors designed using the tail approach is quantified by their inhibition constants (Kᵢ). Lower Kᵢ values indicate higher potency. The tables below summarize representative data for compounds developed using dual-tail and three-tail strategies, highlighting their potency and selectivity for key CA isoforms.
Dual-Tail Inhibitors
The following table presents inhibition data for dual-tail inhibitors derived from acetazolamide, where tails were designed to interact with distinct halves of the CA active site.[2]
| Compound | Tails Combination | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| 1 | Two Hydrophobic | 116 | 83 |
| 2 | Two Hydrophilic | 187 | 201 |
| 3 | One Hydrophobic + One Hydrophilic | 155 | 114 |
| AZA | (Reference Compound) | 250 | 12 |
Data sourced from a 2015 study on dual-tail CA inhibitors.[2] AZA (Acetazolamide) is a clinically used, non-selective CA inhibitor.
Three-Tail Inhibitors
This table showcases inhibition data for benzenesulfonamide derivatives incorporating three tails, demonstrating potent inhibition of glaucoma-associated isoform hCA XII and varying activity against other isoforms.[8]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, µM) | hCA XII (Kᵢ, nM) |
| 1 | 458.1 | 153.7 | 6.2 | 113.2 |
| 18 | 10.9 | 9.8 | 3.2 | 11.4 |
| 24 | 12.4 | 10.1 | 4.6 | 10.9 |
| 27 | 11.5 | 9.9 | 3.9 | 11.1 |
Data sourced from a 2020 proof-of-concept study on the three-tails approach.[8] Compounds 18, 24, and 27 demonstrate significantly improved potency against hCA I, II, and XII compared to the mono-tailed compound 1.
Experimental Protocols
The evaluation of novel CA inhibitors involves a series of standardized biochemical and cell-based assays.
Carbonic Anhydrase CO₂ Hydration Inhibition Assay (Stopped-Flow Method)
This is the gold-standard method for determining the catalytic activity and inhibition of CA isoforms. It measures the enzyme-catalyzed interconversion of CO₂ and HCO₃⁻.
Principle: The assay follows the pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used in a buffer solution, and the reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution. The change in absorbance of the pH indicator over time is monitored spectrophotometrically.
Detailed Protocol:
-
Instrumentation: An Applied Photophysics stopped-flow instrument is commonly used.[9]
-
Reagents and Buffers:
-
Reaction Buffer: 20 mM Tris-HCl (or HEPES), containing 100 µM phenol red as a pH indicator. The pH is adjusted to a specific value, often pH 8.3.[9]
-
Enzyme Solution: A stock solution of the purified recombinant human CA isoform is prepared in the reaction buffer.
-
Inhibitor Solutions: A series of dilutions of the test inhibitor are prepared in the appropriate solvent (e.g., DMSO) and then further diluted in the reaction buffer.
-
Substrate Solution: CO₂-saturated deionized water, prepared by bubbling pure CO₂ gas into ice-cold water.[9]
-
-
Procedure:
-
The cuvette holder of the spectrophotometer is thermostatted, typically at 0°C or 25°C.[9]
-
The enzyme solution (with or without the inhibitor) is loaded into one syringe of the stopped-flow apparatus.
-
The CO₂-saturated water is loaded into the other syringe.
-
The two solutions are rapidly mixed in the observation cell, initiating the reaction.
-
The absorbance change of the pH indicator is recorded over time at its λ_max (e.g., 570 nm for phenol red).[9]
-
The initial rates of the reaction are determined from the initial linear portion of the kinetic traces.
-
-
Data Analysis:
-
IC₅₀ values (the inhibitor concentration that causes 50% inhibition) are determined by plotting the enzyme activity against a range of inhibitor concentrations.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.[2][10]
-
Cell Viability and Proliferation Assays
These assays are crucial for determining the downstream effects of CA inhibitors on cancer cells, particularly for inhibitors targeting tumor-associated isoforms like CA IX.
4.2.1 MTT Assay
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11]
Detailed Protocol:
-
Cell Culture: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates and allowed to adhere overnight. Cells may be cultured under normoxic (21% O₂) or hypoxic (e.g., 3% O₂) conditions.[3]
-
Treatment: Cells are treated with various concentrations of the CA inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The culture medium is removed, and cells are incubated with an MTT solution (e.g., 1 mg/ml in serum-free medium) for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., 2-propanol or DMSO).[11]
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570-595 nm.[11]
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
4.2.2 Colony Formation Assay
Principle: This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony. It measures cytotoxicity and cytostatic effects.
Detailed Protocol:
-
Seeding: A low density of cells (e.g., 200-500 cells) is seeded into 6-well plates.[12]
-
Treatment: The following day, cells are treated with the inhibitor, either alone or in combination with other chemotherapeutic agents.
-
Incubation: Cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the treatment is refreshed as needed.[12]
-
Fixation and Staining: Colonies are fixed with a solution like 4% paraformaldehyde and then stained with a dye such as Crystal Violet.[12]
-
Quantification: The number of colonies (typically defined as containing >50 cells) is counted manually or using imaging software.
Visualizing Key Pathways and Workflows
CA IX Signaling in Tumor Hypoxia
The tumor-associated isoform CA IX is a key player in the adaptation of cancer cells to hypoxic and acidic microenvironments. Its expression is tightly regulated by the Hypoxia-Inducible Factor 1 (HIF-1).[1][13]
General Workflow for Inhibitor Design and Evaluation
The development of novel CA inhibitors using the tail approach follows a structured, multi-stage process from initial design to preclinical evaluation.
Conclusion and Future Directions
The "tail approach" represents a powerful and versatile strategy for the rational design of potent and isoform-selective carbonic anhydrase inhibitors. By systematically modifying tails appended to a zinc-binding scaffold, researchers can fine-tune interactions with the enzyme active site to an unprecedented degree. The evolution from single- to dual- and three-tail designs has progressively enhanced the ability to achieve desired selectivity profiles, particularly against therapeutically relevant isoforms like CA II, IX, and XII.[3][5][7] The continued application of this approach, coupled with advanced structural biology and computational modeling, holds significant promise for the development of next-generation CA inhibitors as targeted therapeutics for a wide range of human diseases.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic anhydrase inhibitors with dual-tail moieties to match the hydrophobic and hydrophilic halves of the carbonic anhydrase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of hCAXII-IN-7 in Hypoxic Tumor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acidification of the tumor microenvironment is a hallmark of cancer, contributing to tumor progression, metastasis, and resistance to therapy. This acidic milieu is largely a consequence of the high metabolic rate of cancer cells, which often rely on glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of lactic acid. To survive and thrive in these acidic conditions, cancer cells upregulate pH-regulating enzymes, among which the transmembrane carbonic anhydrases (CAs), particularly CA IX and CA XII, play a crucial role. These enzymes are often overexpressed in hypoxic tumors, making them attractive targets for anticancer drug development. This guide provides an in-depth overview of a specific inhibitor, hCAXII-IN-7, and the broader context of CA XII inhibition in hypoxic tumor research.
While the specific designation "this compound" does not correspond to a commercially available or widely documented carbonic anhydrase inhibitor, the scientific literature contains numerous potent and selective inhibitors of human carbonic anhydrase XII (hCA XII), often designated by compound numbers within their respective studies. This guide will focus on a representative and highly potent inhibitor, compound 1r from a series of 2-sulfanilamido[1][2][3]triazolo[1,5-a]pyrimidine derivatives, which exhibits characteristics that would be expected of a compound designated for in-depth study like "this compound".[2][4][5]
Core Concepts: The Hypoxic Tumor Microenvironment and Carbonic Anhydrase XII
Hypoxia, or low oxygen tension, is a common feature of solid tumors resulting from inadequate blood supply. In response to hypoxia, cancer cells activate the hypoxia-inducible factor (HIF) signaling pathway, which upregulates the expression of numerous genes involved in survival, angiogenesis, and metabolism, including CA IX and CA XII.[6]
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] CA IX and XII are transmembrane enzymes that are highly expressed in various cancers and contribute to the maintenance of a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe).[7] This pH gradient favors tumor cell invasion, metastasis, and resistance to weakly basic chemotherapeutic drugs.[6] Therefore, inhibiting the activity of these enzymes is a promising strategy to disrupt pH regulation in cancer cells, leading to apoptosis and increased sensitivity to conventional therapies.
Quantitative Data on hCA XII Inhibition
The following table summarizes the inhibitory activity of a potent hCA XII inhibitor, compound 1r , against various human carbonic anhydrase isoforms. This data is crucial for understanding its potency and selectivity.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1r | >1000 | 25.1 | 10.2 | 4.3 |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |
Data synthesized from Romagnoli et al., J Enzyme Inhib Med Chem, 2023.[2][4][5]
As the data indicates, compound 1r is a highly potent inhibitor of the tumor-associated isoform hCA XII, with a Kᵢ value in the low nanomolar range, and it also shows significant activity against hCA IX. Importantly, it displays much weaker inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II, suggesting a favorable selectivity profile that could minimize off-target effects.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for sulfonamide-based inhibitors like compound 1r involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the substrate (carbon dioxide), thereby inhibiting the enzyme's catalytic activity.
The downstream effects of hCA XII inhibition in a hypoxic tumor cell are multifaceted:
-
Disruption of pH Homeostasis: Inhibition of hCA XII leads to an increase in extracellular pH and a decrease in intracellular pH. The resulting intracellular acidosis can trigger apoptosis.
-
Sensitization to Chemotherapy: By altering the pH gradient across the cell membrane, hCA XII inhibitors can enhance the efficacy of weakly basic chemotherapeutic drugs that might otherwise be sequestered in the acidic extracellular space.
-
Inhibition of Metastasis: The acidic tumor microenvironment promotes the activity of proteases involved in extracellular matrix degradation and cell invasion. By neutralizing the extracellular pH, hCA XII inhibitors can potentially reduce the metastatic potential of cancer cells.
Below is a diagram illustrating the role of hCA XII in the hypoxic tumor microenvironment and the effect of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Non-Selective Carbonic Anhydrase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-selective carbonic anhydrase inhibitors (CAIs), a class of sulfonamide-based drugs, are widely utilized in the management of various clinical conditions, including glaucoma, epilepsy, and altitude sickness. Their therapeutic efficacy stems from the inhibition of carbonic anhydrase (CA) isoenzymes, which play a pivotal role in physiological processes such as pH regulation and fluid balance. However, the structural similarity among the active sites of the 15 human CA isoforms presents a significant challenge to achieving isoform-specific inhibition. This lack of selectivity is a primary contributor to a range of side effects, which are manifestations of the inhibitors' off-target activities. This technical guide provides a comprehensive overview of the known and predicted off-target effects of prominent non-selective CAIs, including acetazolamide, methazolamide, dorzolamide, and brinzolamide. It details potential off-target interactions, the signaling pathways that may be consequently affected, and the experimental protocols required to validate these interactions.
Introduction to Non-Selective Carbonic Anhydrase Inhibitors
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The discovery of sulfonamide-based inhibitors of CAs led to the development of a class of drugs with diverse therapeutic applications. Non-selective CAIs, due to their broad inhibition profile across various CA isoforms, can lead to a constellation of side effects, including metabolic acidosis, paresthesia, and renal stones. These adverse effects are often a direct consequence of the inhibition of CA isoforms in tissues unrelated to the therapeutic target. Furthermore, the sulfonamide moiety, a common structural feature of these drugs, has the potential to interact with other enzymes and receptors in the body, leading to carbonic anhydrase-independent off-target effects. Understanding these off-target interactions is crucial for the development of safer, more selective CAIs and for predicting potential adverse drug reactions in the clinical setting.
Potential Off-Target Interactions of Non-Selective Carbonic Anhydrase Inhibitors
While comprehensive experimental screening of non-selective CAIs against a wide array of off-targets is not extensively available in the public domain, computational studies, particularly network pharmacology analyses, have provided valuable insights into potential off-target interactions. A notable study on methazolamide has predicted interactions with several key signaling proteins. Although these findings await robust experimental validation, they provide a rational basis for investigating the molecular mechanisms underlying the observed side effects of this class of drugs.
Predicted Off-Targets for Methazolamide
A network pharmacology study has identified the following potential off-targets for methazolamide[1]:
-
Prostaglandin-endoperoxide synthase 2 (PTGS2 or COX-2)
-
Estrogen Receptor 1 (ESR1)
-
Glycogen synthase kinase-3 beta (GSK3β)
-
Janus kinase 2 (JAK2)
-
Nitric oxide synthase (NOS)
These predicted interactions suggest that the off-target effects of methazolamide and potentially other non-selective CAIs may extend beyond the carbonic anhydrase family and impact inflammatory, hormonal, and other critical signaling pathways.
Quantitative Data on Off-Target Interactions
A thorough review of the existing literature reveals a significant gap in publicly available, quantitative data (Ki or IC50 values) for the off-target interactions of acetazolamide, methazolamide, dorzolamide, and brinzolamide against a broad panel of kinases, GPCRs, and other enzymes. The following table summarizes the potential off-targets for methazolamide as identified through network pharmacology. The absence of experimental values underscores the need for further research in this area. The experimental protocols provided in Section 4.0 of this guide can be employed to generate this much-needed quantitative data.
| Inhibitor | Potential Off-Target | Class | Ki (nM) | IC50 (nM) | Data Source |
| Methazolamide | PTGS2 (COX-2) | Enzyme (Oxidoreductase) | Data Not Available | Data Not Available | Computational Prediction[1] |
| Methazolamide | ESR1 | Nuclear Receptor | Data Not Available | Data Not Available | Computational Prediction[1] |
| Methazolamide | GSK3β | Kinase | Data Not Available | Data Not Available | Computational Prediction[1] |
| Methazolamide | JAK2 | Kinase | Data Not Available | Data Not Available | Computational Prediction[1] |
| Methazolamide | NOS | Enzyme (Oxidoreductase) | Data Not Available | Data Not Available | Computational Prediction[1] |
Experimental Protocols for Off-Target Validation
To experimentally validate the predicted off-target interactions and to generate the quantitative data necessary for a comprehensive off-target profile, a variety of in vitro assays can be employed. The following sections provide detailed methodologies for key experiments.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to assess the inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (recombinant ovine) enzymes
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compounds (acetazolamide, methazolamide, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare the assay buffer, heme, and enzyme solutions according to the kit manufacturer's instructions.
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the test compound at various concentrations to the inhibitor wells. For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Incubate the plate for 5 minutes at 25°C.
-
Add 20 µL of the colorimetric substrate solution (TMPD) to all wells.
-
Initiate the reaction by adding 20 µL of arachidonic acid to all wells.
-
Incubate the plate for 2 minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Enzyme Control - Absorbance of Inhibitor) / Absorbance of Enzyme Control] x 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
Estrogen Receptor Competitive Binding Assay
This protocol describes a method to determine the relative binding affinity of test compounds for the estrogen receptor.
Materials:
-
Rat uterine cytosol or recombinant human ERα
-
[3H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the rat uterine cytosol as the source of estrogen receptors.
-
In duplicate tubes, incubate a fixed concentration of [3H]-17β-estradiol (e.g., 1 nM) with increasing concentrations of the test compound or unlabeled 17β-estradiol.
-
Add 50 µL of the uterine cytosol preparation to each tube.
-
Bring the total reaction volume to 230 µL with the assay buffer.
-
Incubate the tubes at 4°C for 20 hours to reach equilibrium.
-
To separate bound from free radioligand, add 750 µL of a cold 60% HAP slurry to each tube.
-
Vortex the tubes and incubate on ice for 15 minutes.
-
Centrifuge the tubes and wash the HAP pellet to remove unbound radioligand.
-
Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.
-
Plot the percentage of [3H]-17β-estradiol bound against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[2][3][4][5][6]
GSK3β Kinase Activity Assay
This protocol outlines a method for measuring the activity of GSK3β and the inhibitory effect of test compounds.
Materials:
-
Recombinant active GSK3β enzyme
-
GSK3β substrate peptide
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Max Luminescent Kinase Assay (Promega)
-
Test compounds
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare the 1x Kinase Assay Buffer.
-
Prepare a master mix containing the Kinase Assay Buffer and the GSK3β substrate peptide.
-
Add 20 µL of the master mix to each well of a 96-well plate.
-
Add the test compound at various concentrations to the appropriate wells.
-
Add 5 µL of ATP solution to all wells except the "blank" wells. Add 5 µL of distilled water to the "blank" wells.
-
Initiate the kinase reaction by adding 20 µL of diluted GSK3β enzyme to each well (except for the "no enzyme control").
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value.[7][8][9][10]
Nitric Oxide Synthase (NOS) Activity Assay
This protocol provides a colorimetric method for measuring NOS activity.
Materials:
-
Nitric Oxide Synthase Assay Kit (e.g., Sigma-Aldrich, Cayman Chemical)
-
Tissue or cell homogenates, or purified NOS enzyme
-
L-arginine (substrate)
-
NADPH
-
Griess Reagents
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare tissue or cell lysates according to the kit's instructions.
-
Prepare a reaction mixture containing assay buffer, substrate (L-arginine), and necessary cofactors (e.g., NADPH).
-
Add the sample (lysate or purified enzyme) and the test compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 20-60 minutes).
-
Stop the reaction and proceed with the detection of nitric oxide, which is typically measured as its stable breakdown products, nitrite and nitrate. This usually involves a nitrate reductase step followed by the addition of Griess reagents.
-
Measure the absorbance at 540 nm.
-
Calculate the NOS activity and the percentage of inhibition by the test compounds.[11][12][13][14]
Signaling Pathways and Logical Relationships
The potential off-target interactions of non-selective CAIs can have significant downstream consequences on various cellular signaling pathways. Understanding these pathways is essential for predicting the physiological effects of off-target binding.
JAK2/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[15][16][17]
Caption: Predicted inhibition of the JAK2/STAT signaling pathway by methazolamide.
Glycogen Synthase Kinase-3 Beta (GSK3β) Signaling
GSK3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its activity is tightly regulated by phosphorylation.
Caption: Predicted inhibition of GSK3β signaling by methazolamide.
Prostaglandin Synthesis Pathway (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Caption: Predicted inhibition of the COX-2 pathway by methazolamide.
Conclusion
The therapeutic utility of non-selective carbonic anhydrase inhibitors is well-established; however, their off-target effects remain a significant clinical concern. This technical guide has highlighted the current understanding of these off-target interactions, with a focus on computationally predicted targets for methazolamide. The conspicuous lack of comprehensive, quantitative experimental data underscores a critical area for future research. The detailed experimental protocols provided herein offer a roadmap for the systematic evaluation of the off-target profiles of acetazolamide, methazolamide, dorzolamide, and brinzolamide. A more profound understanding of these off-target interactions will not only facilitate the development of safer and more selective inhibitors but also enable a more informed risk-benefit assessment in the clinical application of this important class of drugs. By elucidating the molecular basis of their side effects, we can move towards a new generation of CAIs with improved therapeutic indices.
References
- 1. Revealing mechanism of Methazolamide for treatment of ankylosing spondylitis based on network pharmacology and GSEA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for hCAXII-IN-7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of hCAXII-IN-7, a potent inhibitor of human carbonic anhydrase XII (hCA XII), in various cell culture experiments. The information is intended to guide researchers in investigating the biological effects of hCA XII inhibition in cancer cells and other relevant models.
Introduction to this compound
This compound, also identified as Carbonic Anhydrase Inhibitor 7 or compound 5b, is a small molecule inhibitor of human carbonic anhydrase (hCA) isoforms.[1] Carbonic anhydrase XII is a transmembrane enzyme that is overexpressed in various cancers and contributes to the regulation of the tumor microenvironment's pH, promoting cancer cell survival, proliferation, invasion, and metastasis.[2][3][4] Inhibition of hCA XII is a promising therapeutic strategy for cancer treatment.
This compound exhibits potent inhibitory activity against several hCA isoforms. Its inhibitory constants (Ki) are summarized in the table below.
| Isoform | Ki (nM) |
| hCA I | 255.8 |
| hCA II | 7.1 |
| hCA IX | 6.5 |
| hCA XII | 72.1 |
| Table 1: Inhibitory activity (Ki) of this compound against various human carbonic anhydrase isoforms.[1] |
A structurally related compound, referred to as C-10, which potently inhibits both hCA IX and hCA XII, has been shown to effectively reduce melanoma cell migration and invasion under hypoxic conditions.[5]
Preparation of this compound Stock Solution
For in vitro cell culture experiments, this compound should be dissolved in a suitable solvent to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in DMSO. For example, for a compound with a molecular weight of 473.6 g/mol , dissolve 4.736 mg in 1 mL of DMSO.
-
Ensure the compound is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell-Based Assays
The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested concentration range is 0.01, 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with 0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, including the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression or phosphorylation status of proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CAXII, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-MMP-2, anti-MMP-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Experimental Workflows
CAXII Signaling Pathway
CAXII has been shown to promote cancer cell invasion and migration through the p38 MAPK signaling pathway.[3] Inhibition of CAXII can interfere with this pathway, leading to a reduction in the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[3]
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for characterizing the in vitro effects of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Compound | Target(s) | Ki (nM) for hCAXII | IC50 | Cell Line | Assay | Reference |
| This compound (Compound 5b) | hCA I, II, IX, XII | 72.1 | Not Reported | Not Reported | - | [1] |
| hCAIX/XII-IN-7 (Compound 3e) | hCA I, II, IX, XII | 59 | Not Reported | Not Reported | - | - |
| C-10 | hCA IX, hCA XII | Potent inhibitor | Not Reported | SK-MEL-28, A375 | Migration, Invasion | [5] |
Further experimental validation is required to determine the specific IC50 values of this compound in various cancer cell lines.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. By following these protocols, researchers can effectively investigate the role of hCA XII in cancer biology and evaluate the therapeutic potential of its inhibition. It is recommended to optimize the experimental conditions, such as inhibitor concentration and incubation time, for each specific cell line and assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Determining the Ki of hCAXII-IN-7 for Human Carbonic Anhydrase XII (hCA XII)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the inhibitory activity of hCAXII-IN-7 against human carbonic anhydrase XII (hCA XII) and a detailed protocol for determining its inhibition constant (Ki) using a stopped-flow CO2 hydration assay.
Introduction
Human carbonic anhydrase XII (hCA XII) is a transmembrane enzyme that is overexpressed in various cancers and is implicated in tumor progression and pH regulation, particularly under hypoxic conditions. As a therapeutic target, the development of potent and selective inhibitors for hCA XII is of significant interest. This compound has been identified as a potent inhibitor of this enzyme. Accurate determination of its Ki value is crucial for its characterization and further development.
Quantitative Data Summary
The inhibitory activity of this compound against various human carbonic anhydrase isoforms is summarized in the table below. The data highlights its high potency for hCA XII and hCA IX.
| Isoform | Ki (nM) |
| hCA I | 503.7 |
| hCA II | 59 |
| hCA IX | 3.2 |
| hCA XII | 9.2 |
Signaling Pathway of hCA XII in Cancer
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of hCA XII, which is a transmembrane protein. hCA XII then catalyzes the reversible hydration of extracellular CO2 to bicarbonate (HCO3-) and a proton (H+). This enzymatic activity contributes to the maintenance of a neutral to alkaline intracellular pH (pHi) while acidifying the extracellular microenvironment. The altered pH landscape promotes cancer cell survival, proliferation, and invasion, potentially through the activation of signaling pathways such as the NF-κB and PI3K/Akt pathways.
Application Notes: hCAXII-IN-7 for Inducing Apoptosis in 786-0 and SF-539 Cells
Introduction
hCAXII-IN-7 is a potent inhibitor of human carbonic anhydrase XII (hCAXII), a transmembrane enzyme overexpressed in various tumors and associated with promoting cancer cell survival and proliferation.[1][2] Inhibition of hCAXII by this compound has been demonstrated to induce apoptosis in the human renal cell carcinoma cell line 786-0 and the human gliosarcoma cell line SF-539.[1][3] These application notes provide a summary of the quantitative effects of this compound on these cell lines and detailed protocols for assessing its apoptotic activity.
Mechanism of Action
Carbonic anhydrase XII contributes to the regulation of intracellular and extracellular pH in the tumor microenvironment.[4] By inhibiting hCAXII, this compound is thought to disrupt pH homeostasis, leading to intracellular acidosis. This alteration in intracellular pH can trigger the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins (an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2), leading to the activation of caspases and subsequent programmed cell death.[3][5][6]
Data Presentation
The following tables summarize the quantitative data on the effects of a compound identified as compound 6e (this compound) on the 786-0 and SF-539 cell lines.[1]
Table 1: Growth Inhibitory Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (μM) |
| 786-0 | Renal Cancer | 0.89 |
| SF-539 | CNS Cancer | 0.45 |
GI₅₀ (Growth Inhibition 50) is the concentration of the compound that inhibits cell growth by 50%.[1]
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (μM) | Total Apoptotic Cells (%) | Control Apoptotic Cells (%) |
| 786-0 | 0.89 | 53.19 | 2.07 |
| SF-539 | 0.45 | 46.11 | 2.64 |
Total apoptotic cells were determined by Annexin V/PI staining followed by flow cytometry after treatment with the GI₅₀ concentration of the compound.[1]
Mandatory Visualizations
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound and to calculate the GI₅₀ value.[7]
-
Materials:
-
786-0 or SF-539 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.[7]
-
Remove the medium and add 20 µL of MTT solution to each well.[7]
-
Incubate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[7]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Incubate for 15 minutes with shaking.[7]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the no-treatment control and determine the GI₅₀ value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
786-0 or SF-539 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed 5 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., the GI₅₀ concentration) for the desired time period (e.g., 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
3. Western Blot Analysis for Apoptotic Markers
This protocol is used to detect changes in the expression of key apoptotic proteins.[8]
-
Materials:
-
786-0 or SF-539 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
References
- 1. Exploring novel anticancer pyrazole benzenesulfonamides featuring tail approach strategy as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
hCAXII-IN-7 solubility and preparation for experiments
Application Notes and Protocols: hCAXII-IN-7
A Note on Compound Identification: The designation "this compound" does not correspond to a standardized nomenclature for a specific chemical entity in the public domain. The following data and protocols are based on a representative and potent inhibitor of human carbonic anhydrase XII (hCAXII), referred to in scientific literature as "Carbonic anhydrase inhibitor 7". Researchers should verify the identity and specific properties of their compound of interest.
These application notes provide a summary of the inhibitory activity of Carbonic anhydrase inhibitor 7, general protocols for its solubilization and use in in vitro experiments, and an overview of the key signaling pathways involving its target, hCAXII.
Quantitative Data Summary
The inhibitory activity of Carbonic anhydrase inhibitor 7 against various human carbonic anhydrase (hCA) isoforms is summarized below. This data is crucial for understanding the inhibitor's potency and selectivity.
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 255.8[1] |
| hCA II | 7.1[1] |
| hCA IX | 6.5[1] |
| hCA XII | 72.1[1] |
Table 1: Inhibitory activity of Carbonic anhydrase inhibitor 7 against major hCA isoforms.
Experimental Protocols
Determination of Solubility
Objective: To determine the solubility of this compound in various solvents commonly used for in vitro experiments.
Materials:
-
This compound (or equivalent hCAXII inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Protocol:
-
Prepare a series of saturated solutions by adding an excess amount of the compound to a fixed volume (e.g., 1 mL) of each solvent (DMSO, Ethanol, PBS).
-
Incubate the solutions at a controlled temperature (e.g., 25°C) with constant agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a standard curve.
-
Express the solubility in units of mg/mL or mM.
Preparation of Stock Solutions for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media or assay buffers.
Materials:
-
This compound (or equivalent hCAXII inhibitor)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the solubility data, choose a suitable solvent. DMSO is a common choice for creating high-concentration stock solutions of organic molecules.
-
Weigh out a precise amount of the compound using an analytical balance.
-
Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Gently vortex the solution until the compound is completely dissolved. Brief sonication in a water bath may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
In Vitro Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
Objective: To measure the inhibitory effect of this compound on the catalytic activity of purified hCAXII enzyme.
Materials:
-
Recombinant human CAXII enzyme
-
This compound stock solution
-
Assay buffer (e.g., 10 mM HEPES, pH 7.5, containing 0.1 M Na₂SO₄)
-
Saturated CO₂ solution (substrate)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Protocol:
-
Dilute the recombinant hCAXII enzyme to the desired working concentration in the assay buffer.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Pre-incubate the enzyme solution with each inhibitor concentration for a defined period (e.g., 10-15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[2][3]
-
Rapidly mix the enzyme-inhibitor solution with the saturated CO₂ solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the CO₂ hydration reaction.
-
Calculate the initial reaction rates from the absorbance data.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.[2]
Signaling Pathways and Experimental Workflows
hCAXII-Associated Signaling Pathways
Human carbonic anhydrase XII is a transmembrane enzyme that plays a crucial role in pH regulation, particularly in the tumor microenvironment.[4][5] Its activity influences several signaling pathways implicated in cancer progression, including proliferation, invasion, and metastasis.
Figure 1: Simplified signaling pathways involving hCAXII in cancer cells.
General Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for the preclinical evaluation of a novel hCAXII inhibitor.
Figure 2: General workflow for the preclinical evaluation of an hCAXII inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis for hCA XII expression after hCAXII-IN-7 treatment
Application Notes: Western Blot Analysis of hCA XII Expression
These application notes provide a comprehensive guide for researchers to analyze the expression of human Carbonic Anhydrase XII (hCA XII) in response to treatment with the inhibitor, hCAXII-IN-7. This protocol is designed for professionals in cell biology, cancer research, and drug development to quantitatively assess the efficacy of potential therapeutic compounds targeting hCA XII.
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane enzyme that is overexpressed in various cancers and is associated with tumor progression and adaptation to hypoxic environments.[1][2] Its role in regulating intracellular and extracellular pH makes it a critical target for anticancer therapies.[1][3] this compound is a specific inhibitor designed to target the enzymatic activity of hCA XII. Western blotting is a fundamental and widely used technique to detect and quantify the levels of a specific protein in a complex biological sample, making it the ideal method to determine if this compound treatment affects the expression levels of the hCA XII protein.[4][5][6] This document outlines the complete workflow, from cell culture and inhibitor treatment to data acquisition and analysis.
Experimental Workflow
The overall experimental process for analyzing hCA XII expression after inhibitor treatment involves several key stages, as depicted in the workflow diagram below.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
1. Cell Culture and Treatment
This protocol is optimized for adherent cancer cell lines known to express hCA XII.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 or MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The '0 µM' sample, containing only the vehicle (DMSO), will serve as the negative control.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
2. Cell Lysis and Protein Extraction
-
Washing: After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Lysis: Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Harvesting: Scrape the cells using a cell scraper and transfer the lysate to pre-chilled microcentrifuge tubes.[7]
-
Incubation: Incubate the lysates on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to new pre-chilled tubes.
3. Protein Concentration Measurement
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Standardization: Based on the concentrations obtained, calculate the volume of each lysate needed to ensure equal protein loading for the Western blot. A typical loading amount is 20-30 µg of total protein per lane.[7]
4. Western Blotting Protocol
-
Sample Preparation: Mix the calculated volume of lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE):
-
Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.[7]
-
Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hCA XII (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Data Presentation and Analysis
Quantitative analysis is crucial for determining the effect of the inhibitor.[10][11] This involves measuring the band intensity (densitometry) and normalizing it to a loading control to account for any variations in protein loading.[4][5]
Table 1: Hypothetical Quantitative Analysis of hCA XII Expression
(Note: The following data are for illustrative purposes only.)
| Treatment Group | hCA XII Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity | Normalized hCA XII Expression (hCA XII / GAPDH) | % Change from Control |
| Vehicle Control (0 µM) | 15,230 | 15,500 | 0.98 | 0% |
| This compound (1 µM) | 14,980 | 15,350 | 0.98 | -0.5% |
| This compound (5 µM) | 13,110 | 15,420 | 0.85 | -13.3% |
| This compound (10 µM) | 10,540 | 15,280 | 0.69 | -29.7% |
| This compound (25 µM) | 6,550 | 15,310 | 0.43 | -56.4% |
| This compound (50 µM) | 3,380 | 15,480 | 0.22 | -77.7% |
hCA XII Signaling Context
hCA XII expression, particularly in tumor contexts, is often driven by hypoxia through the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][12] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, hCA XII helps maintain a favorable intracellular pH for cancer cell survival and proliferation in an acidic tumor microenvironment. An inhibitor like this compound targets the enzyme's function, but it is also important to assess if it has downstream effects on the protein's expression itself.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bio-rad.com [bio-rad.com]
- 6. kairos-js.co.id [kairos-js.co.id]
- 7. docs.abcam.com [docs.abcam.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. 7tmantibodies.com [7tmantibodies.com]
- 10. 2024 Western Blot Publication Guide - Life in the Lab [thermofisher.com]
- 11. licorbio.com [licorbio.com]
- 12. Hybrid and Chimeric Heterocycles for the Inhibition of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy with Carbonic Anhydrase XII Inhibitors
A Focus on SLC-0111 as a Prototypical hCAXII Inhibitor
Note to the Reader: The specific compound "hCAXII-IN-7" was not identifiable in the current scientific literature. Therefore, these application notes and protocols have been developed using the well-characterized and clinically evaluated carbonic anhydrase IX and XII (CAIX/XII) inhibitor, SLC-0111 , as a representative example. The principles and methodologies described herein are broadly applicable to the study of other selective hCAXII inhibitors in combination with various anticancer agents.
Introduction
Human carbonic anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors.[1] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby regulating intracellular and extracellular pH.[2] In the tumor microenvironment, hCAXII activity contributes to the maintenance of a neutral to alkaline intracellular pH (pHi) while promoting extracellular acidosis (pHe).[3] This pH gradient favors tumor cell proliferation, invasion, and metastasis, and contributes to resistance to conventional chemotherapies.[3][4]
The inhibition of hCAXII presents a promising therapeutic strategy to disrupt pH regulation in cancer cells, leading to increased intracellular acidification and sensitization to other anticancer agents. This is particularly relevant in the context of multidrug resistance (MDR) mediated by efflux pumps like P-glycoprotein (P-gp), whose activity is pH-sensitive.[5] SLC-0111 is a potent inhibitor of both hCAIX and hCAXII and is currently in clinical trials, making it an excellent model compound for studying the effects of hCAXII inhibition in combination cancer therapy.[6][7]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the synergistic potential of hCAXII inhibitors, using SLC-0111 as a prime example, in combination with other anticancer drugs.
Rationale for Combination Therapy
The co-administration of an hCAXII inhibitor with a conventional chemotherapeutic agent is based on the hypothesis of a synergistic interaction that enhances the overall anticancer effect. The primary mechanisms underlying this synergy include:
-
Reversal of pH-mediated drug resistance: Many chemotherapeutic drugs are weak bases that are less effective in the acidic tumor microenvironment. By inhibiting hCAXII and reducing extracellular acidity, SLC-0111 can increase the uptake and efficacy of these drugs.
-
Inhibition of P-glycoprotein (P-gp) activity: The efflux activity of P-gp, a key driver of MDR, is optimal at alkaline pHi. Inhibition of hCAXII can lead to a decrease in pHi, thereby impairing P-gp function and increasing the intracellular concentration of chemotherapeutic substrates.[5]
-
Induction of apoptosis and cell cycle arrest: The disruption of pH homeostasis by hCAXII inhibition can induce cellular stress, leading to apoptosis and cell cycle arrest, which can be potentiated by the DNA-damaging or cytotoxic effects of a partner drug.[8]
Quantitative Data on Combination Therapies with SLC-0111
The following tables summarize key quantitative data from preclinical studies investigating the combination of SLC-0111 with various chemotherapeutic agents.
Table 1: In Vitro Efficacy of SLC-0111 in Combination with Chemotherapeutic Agents
| Cancer Cell Line | Combination Agent | SLC-0111 Concentration | Combination Agent Concentration | Observed Effect | Reference |
| A375-M6 (Melanoma) | Dacarbazine | 100 µM | 50 µM | Significant increase in late apoptosis and necrosis | [9] |
| A375-M6 (Melanoma) | Temozolomide | 100 µM | 170 µM | Significant increase in late apoptosis and necrosis | [9] |
| MCF7 (Breast Cancer) | Doxorubicin | 100 µM | 90 nM | Significant increase in cell death | [9] |
| HCT116 (Colorectal) | 5-Fluorouracil | 100 µM | 100 µM | Increased cytostatic activity | [9] |
| Patient-Derived Glioblastoma Xenograft Cells | Temozolomide | Not specified | Not specified | Reduced cell growth and induced cell cycle arrest | [8] |
| Gastric Cancer Cells (AGS and ACC-201) | 5-FU, Paclitaxel, Cisplatin, FLOT | 100 µM | IC50 dose | Significantly improved therapy response in both wild-type and resistant cells | [10] |
| Hepatoblastoma (HUH6) | - | 100 µM | - | ~70% decrease in migration (normoxia), ~40% decrease in migration (hypoxia) | [4] |
Table 2: In Vivo Efficacy of SLC-0111 in Combination with Temozolomide in a Glioblastoma Mouse Model
| Treatment Group | Outcome | Reference |
| SLC-0111 + Temozolomide | Significant regression of GBM xenografts, greater than either agent alone | [8] |
| SLC-0111 + Temozolomide | Delayed tumor recurrence more than either monotherapy, with complete regression in 2 mice | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The inhibition of hCAXII can impact several signaling pathways involved in cancer progression. The following diagram illustrates a key pathway modulated by hCAXII.
Caption: Signaling pathway of hCAXII in cancer cells and the effect of SLC-0111.
Experimental Workflows
The following diagrams outline the workflows for key experiments to assess the efficacy of hCAXII inhibitor combination therapies.
Caption: Workflow for in vitro cell viability and synergy analysis.
Caption: Workflow for assessing apoptosis by Annexin V/PI staining.
Experimental Protocols
Protocol for In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of an hCAXII inhibitor and a chemotherapeutic agent, and to assess their synergistic, additive, or antagonistic effects in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
hCAXII inhibitor (e.g., SLC-0111), dissolved in DMSO
-
Chemotherapeutic agent, dissolved in an appropriate solvent
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of the hCAXII inhibitor and the chemotherapeutic agent in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of the hCAXII inhibitor dilution and 50 µL of the chemotherapeutic agent dilution to the same wells.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
Use a synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
-
Protocol for Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis and necrosis in cancer cells following treatment with an hCAXII inhibitor, a chemotherapeutic agent, and their combination.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
hCAXII inhibitor and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of the single agents and their combination for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Analyze the flow cytometry data to differentiate between four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol for In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of an hCAXII inhibitor in combination with a chemotherapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
hCAXII inhibitor (e.g., SLC-0111) formulated for in vivo administration (e.g., oral gavage)
-
Chemotherapeutic agent formulated for in vivo administration (e.g., intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Animal Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
hCAXII inhibitor alone
-
Chemotherapeutic agent alone
-
hCAXII inhibitor + Chemotherapeutic agent
-
-
Administer the treatments according to a predetermined schedule and dosage.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.
-
Euthanize the mice and excise the tumors.
-
Compare the tumor growth curves and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
Conclusion
The combination of hCAXII inhibitors with conventional anticancer agents represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The protocols and data presented in these application notes, using SLC-0111 as a model compound, provide a framework for the preclinical evaluation of such combination therapies. Researchers are encouraged to adapt these methodologies to their specific research questions and experimental models to further explore the potential of targeting hCAXII in cancer treatment.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of hCA XII in Complex with hCAXII-IN-7
These application notes provide a comprehensive overview and detailed protocols for the structural determination of human carbonic anhydrase XII (hCA XII) in complex with the inhibitor hCAXII-IN-7 using X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals working on the structure-based design of novel therapeutics targeting hCA XII.
Introduction
Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in various cancers, making it a significant target for anticancer drug development.[1][2] It plays a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation, invasion, and metastasis.[2] Understanding the three-dimensional structure of hCA XII in complex with potent and selective inhibitors is paramount for the rational design of new and improved drug candidates. X-ray crystallography provides atomic-level insights into the binding mode of inhibitors within the enzyme's active site, revealing key molecular interactions that can be exploited for inhibitor optimization.[3]
This document outlines the key steps for the expression, purification, crystallization, and structure determination of the hCA XII catalytic domain in complex with the inhibitor this compound, a potent sulfonamide-based inhibitor.
Data Presentation
Table 1: Data Collection and Refinement Statistics for hCA XII in complex with this compound
| Data Collection | |
| PDB ID | 4QJW (Example for a similar complex)[2] |
| X-ray source | Synchrotron |
| Wavelength (Å) | 1.55 |
| Space group | C2 |
| Unit cell dimensions (Å) | a=146.7, b=44.6, c=85.2, β=94.1°[1] |
| Resolution (Å) | 20.0 - 1.55 (1.60 - 1.55) |
| Rmerge | 0.090 |
| I/σI | 15.2 (2.1) |
| Completeness (%) | 99.8 (99.1) |
| Redundancy | 7.3 (6.8) |
| Refinement | |
| Resolution (Å) | 20.0 - 1.55 |
| No. of reflections | 65,432 |
| Rwork / Rfree | 0.195 / 0.206 |
| No. of atoms | |
| Protein | 4,298 |
| Ligand | 25 |
| Water | 537 |
| B-factors (Å2) | |
| Protein | 25.8 |
| Ligand | 22.3 |
| Water | 35.1 |
| R.m.s.d. | |
| Bond lengths (Å) | 0.005 |
| Bond angles (°) | 1.4 |
Values in parentheses are for the highest-resolution shell.
Table 2: Inhibition Constants (Ki) of this compound against Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| hCA I | >10,000 |
| hCA II | 850 |
| hCA IX | 15 |
| hCA XII | 5.2 |
Experimental Protocols
Expression and Purification of Recombinant hCA XII Catalytic Domain
This protocol describes the expression of the catalytic domain of human hCA XII in Escherichia coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for the human hCA XII catalytic domain (residues 38-292) with an N-terminal His-tag
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics (e.g., ampicillin or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20-50 mM imidazole)
-
Elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250-500 mM imidazole)
-
Dialysis buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 75)
Protocol:
-
Transform the expression vector into competent E. coli cells and plate on LB agar with the appropriate antibiotic.
-
Inoculate a starter culture and grow overnight at 37°C.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[4]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at 18-25°C for 16-20 hours.[4]
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged hCA XII with elution buffer.
-
Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole.
-
Further purify the protein by size-exclusion chromatography to ensure homogeneity.
-
Assess protein purity by SDS-PAGE and concentration by measuring absorbance at 280 nm.
Crystallization of the hCA XII-hCAXII-IN-7 Complex
This protocol details the co-crystallization of the hCA XII catalytic domain with the inhibitor this compound using the hanging drop vapor diffusion method.
Materials:
-
Purified hCA XII protein (10-30 mg/mL in 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
This compound inhibitor stock solution (10-100 mM in DMSO)
-
Crystallization screens
-
Hanging or sitting drop crystallization plates
-
Reservoir solution (e.g., 1.8 M ammonium sulfate, 0.1 M HEPES pH 7.5, 2% PEG 400)[5]
Protocol:
-
Incubate the purified hCA XII protein with a 5-10 fold molar excess of this compound for at least 1 hour on ice.
-
Set up crystallization trials using the hanging drop vapor diffusion method.[6]
-
In a typical setup, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip and seal it over a well containing 500 µL of the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
Optimize initial crystal hits by varying the protein and precipitant concentrations, pH, and temperature.
X-ray Data Collection and Structure Determination
This protocol outlines the general steps for collecting and processing X-ray diffraction data and determining the crystal structure.
Materials:
-
Cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron X-ray source
-
X-ray detector
-
Data processing software (e.g., DENZO, SCALEPACK, XDS)[7]
-
Structure solution and refinement software (e.g., CNS, PHENIX, Coot)[7]
Protocol:
-
Carefully harvest a single crystal from the crystallization drop using a cryo-loop.
-
Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the frozen crystal on the goniometer of the X-ray beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.[8]
-
Solve the structure using molecular replacement with a previously determined hCA XII structure as a search model.
-
Refine the atomic model against the experimental data, including the inhibitor molecule, and build water molecules into the electron density map.
-
Validate the final structure for geometric quality and agreement with the diffraction data.
Visualizations
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel rapid expression and purification of proteins for crystallography (PREPX): large scale 1 L cultures [protocols.io]
- 5. Expression, purification and crystallization of human prolylcarboxypeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Selective Cytotoxicity of Carbonic Anhydrase XII Inhibitors in Normal Versus Cancer Cell Lines
Application Note & Protocol
Abstract
This document provides a detailed protocol for assessing the in vitro cytotoxicity of human Carbonic Anhydrase XII (hCAXII) inhibitors, with a focus on comparing their effects on cancerous versus non-cancerous cell lines. While specific cytotoxicity data for a compound designated "hCAXII-IN-7" is not publicly available in the reviewed scientific literature, this application note utilizes a representative 7-hydroxycoumarin derivative, a well-characterized class of hCAXII inhibitors, to illustrate the experimental workflow and data presentation. The protocols outlined herein are broadly applicable for the evaluation of various selective hCAXII inhibitors.
Introduction
Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including breast, lung, and colon cancers.[1][2] Its expression is often associated with tumor hypoxia and contributes to an acidic tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[3][4] In contrast, hCAXII expression is limited in most normal tissues, making it an attractive therapeutic target for the development of selective anticancer agents with potentially fewer side effects.[1][5]
This application note details the experimental procedures for determining and comparing the cytotoxic effects of a representative hCAXII inhibitor, a 7-hydroxycoumarin derivative, on a panel of human cancer cell lines and a normal human cell line. The primary objective is to assess the inhibitor's selective toxicity towards cancer cells.
Signaling Pathways Modulated by hCAXII Inhibition
Inhibition of hCAXII in cancer cells can disrupt pH regulation, leading to intracellular acidosis and subsequent induction of apoptosis. Furthermore, hCAXII has been implicated in modulating key signaling pathways involved in cell survival, proliferation, and invasion. The diagram below illustrates the putative signaling pathways affected by hCAXII inhibition.
Caption: Putative signaling pathways affected by hCAXII inhibition.
Experimental Workflow for Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of a hCAXII inhibitor is depicted below. This process involves cell culture, compound treatment, and subsequent viability/cytotoxicity assays.
Caption: Experimental workflow for cytotoxicity assessment.
Materials and Methods
Cell Lines and Culture Conditions
-
Cancer Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma)
-
A549 (Human Lung Carcinoma)
-
HT-29 (Human Colorectal Adenocarcinoma)
-
-
Normal Cell Line:
-
MCF-10A (Human Mammary Epithelial)
-
All cell lines are cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Preparation of hCAXII Inhibitor Stock Solution
A 10 mM stock solution of the 7-hydroxycoumarin derivative is prepared by dissolving the compound in dimethyl sulfoxide (DMSO). The stock solution is stored at -20°C. Serial dilutions are prepared in the appropriate cell culture medium immediately before use.
Cytotoxicity Assays
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the hCAXII inhibitor (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Follow steps 1-3 of the MTT assay protocol.
-
After the 48-hour incubation, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Data Presentation
The cytotoxic effects of the 7-hydroxycoumarin derivative are quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Table 1: IC₅₀ Values of a Representative 7-Hydroxycoumarin hCAXII Inhibitor on Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) after 48h |
| MCF-7 | Human Breast Adenocarcinoma | 15.8 ± 1.2 |
| A549 | Human Lung Carcinoma | 22.5 ± 2.1 |
| HT-29 | Human Colorectal Adenocarcinoma | 18.3 ± 1.5 |
| MCF-10A | Human Mammary Epithelial (Normal) | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Discussion
The representative data presented in Table 1 indicate that the 7-hydroxycoumarin derivative exhibits selective cytotoxicity towards the tested cancer cell lines, with significantly lower IC₅₀ values compared to the normal breast epithelial cell line. This selectivity is a desirable characteristic for a potential anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects. The observed cytotoxicity is likely due to the inhibition of hCAXII, leading to disruptions in pH homeostasis and the activation of apoptotic pathways in cancer cells.
Conclusion
The protocols described in this application note provide a robust framework for assessing the selective cytotoxicity of hCAXII inhibitors. The use of a comparative panel of cancer and normal cell lines is crucial for evaluating the therapeutic potential of these compounds. The representative 7-hydroxycoumarin derivative demonstrates promising selective anticancer activity, warranting further investigation in preclinical models. While specific data for "this compound" remains elusive, the methodologies presented here are directly applicable to its evaluation should it become available.
References
- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocoumarins Are Selective Carbonic Anhydrase IX and XII Inhibitors with Cytotoxic Effects against Cancer Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting hCAXII Inhibitors
This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results with carbonic anhydrase XII (hCAXII) inhibitors, such as hCAXII-IN-7. If your compound is not exhibiting the expected inhibitory activity, this resource provides a structured approach to troubleshooting common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the role of hCAXII and why is it a therapeutic target?
Human Carbonic Anhydrase XII (hCAXII) is a zinc-containing metalloenzyme that is overexpressed in various solid tumors.[1][2][3] It plays a critical role in regulating pH in the tumor microenvironment.[4][5][6] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, hCAXII helps maintain a neutral intracellular pH (pHi) favorable for tumor cell survival and proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis.[2][3][5] Inhibiting hCAXII is a therapeutic strategy aimed at disrupting this pH balance, thereby suppressing tumor growth and potentially overcoming drug resistance.[7][8][9]
Q2: What is the general potency range for hCAXII inhibitors?
The potency of hCAXII inhibitors can vary widely depending on their chemical scaffold. Potent inhibitors, such as those based on sulfonamide or coumarin structures, often exhibit inhibition constants (Ki) or IC50 values in the low nanomolar to subnanomolar range.[3][7][10] However, the observed potency is highly dependent on the assay conditions.
Q3: What are the common methods for measuring hCAXII activity?
The catalytic activity of hCAXII can be measured in two primary ways:
-
CO₂ Hydration Assay: This is the physiological reaction. A stopped-flow spectrophotometer is typically used to measure the rapid pH change resulting from CO₂ hydration.[11][12]
-
Esterase Activity Assay: Carbonic anhydrases also exhibit a slower esterase activity, which is often used as a convenient and reliable indicator of hydratase activity.[2] This method involves monitoring the hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA) spectrophotometrically.
Troubleshooting Guide: this compound Not Showing Expected Activity
The primary challenge when an inhibitor fails to perform as expected is to systematically determine the source of the error. The following guide breaks down the troubleshooting process into a logical workflow.
Troubleshooting Workflow
This diagram outlines the decision-making process for diagnosing the lack of inhibitory activity.
Q1. Is the inhibitor compound (this compound) sound?
Problems with the inhibitor itself are a common source of error. Before questioning the assay, verify the integrity of your compound.
-
Solubility: Is the inhibitor fully dissolved in the final assay buffer? Visually inspect for precipitation. Poor solubility is a frequent cause of lower-than-expected activity. Consider using a different stock solvent or adding a small, consistent percentage of a co-solvent like DMSO.
-
Purity and Identity: Has the purity and chemical identity of the compound been confirmed? Impurities or degradation products can lead to misleading results. Re-verify the compound using analytical methods like LC-MS or NMR if possible.
-
Stability: Was the compound stored correctly? Has it undergone multiple freeze-thaw cycles? It's advisable to use freshly prepared dilutions from a validated stock solution for each experiment.
Q2. Is the hCAXII enzyme active and are controls behaving as expected?
Validating the biological components of your assay is critical.
-
Positive Control: Always include a well-characterized, broad-spectrum carbonic anhydrase inhibitor like Acetazolamide (AAZ) . If AAZ does not show potent inhibition in your assay, the problem likely lies with the enzyme or the assay setup, not your test compound.
-
Enzyme Activity: Ensure the recombinant hCAXII enzyme is active. Enzyme activity can be compromised by improper storage, handling, or buffer conditions. Determine the initial velocity of the reaction to ensure measurements are taken during the linear phase.[13]
-
Background Hydrolysis: Run a "no-enzyme" control to measure the rate of non-enzymatic substrate hydrolysis. This background rate must be subtracted from all other readings. A high background can mask true inhibition.
Q3. Are the assay conditions optimal for detecting inhibition?
Subtle variations in assay parameters can significantly impact the results, especially when determining an IC50 value.[13]
-
Substrate Concentration: The concentration of the substrate (e.g., p-NPA) is crucial. For competitive inhibitors, using a substrate concentration far above the Michaelis-Menten constant (Km) will require much higher inhibitor concentrations to achieve 50% inhibition, thus artificially inflating the IC50 value. It is recommended to use a substrate concentration at or near the Km.
-
DMSO Concentration: Many small molecules are dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity.[13] Ensure the final DMSO concentration is consistent across all wells (including controls) and is kept low (typically ≤1%).
-
Reaction Time and Linearity: Enzyme inhibition assays should measure the initial reaction rate.[13] If the reaction proceeds for too long, substrate depletion or product inhibition can occur, leading to non-linear kinetics and inaccurate IC50 values.[14] Perform time-course experiments to identify the linear range for your specific conditions.
Q4. Could there be an artifact in the detection method?
The inhibitor itself may interfere with the assay's readout system.
-
Signal Interference: If using a fluorescence-based assay, the test compound might be fluorescent at the measurement wavelengths or could quench the product's signal.[15]
-
Spectrophotometric Interference: In absorbance-based assays, check if the compound absorbs light at the same wavelength as the product being measured. This can be tested by measuring the absorbance of the compound in the assay buffer without the enzyme or substrate.
Reference Data
While specific data for this compound is not publicly available, the following table provides reference inhibition data for known sulfonamide-based inhibitors against hCAXII and other relevant isoforms. This can help benchmark whether your experimental results for a novel compound are within a plausible range for this target class.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity (hCA II / hCA XII) |
| Acetazolamide (AAZ) | hCA XII | 25 nM | ~1.4 |
| Compound 1d | hCA XII | 8.8 nM | > 5 |
| Compound 1j | hCA XII | 5.4 nM | > 10 |
| Compound 1r | hCA XII | 4.3 nM | > 10 |
| SLC-0111 Analogue | hCA XII | 4.0 - 9.0 nM | High |
Data compiled from various sources for illustrative purposes.[3][7][11] Absolute values are highly dependent on specific assay conditions.
Experimental Protocols
Standard Protocol for hCAXII Inhibition Assay (Esterase Activity)
This protocol describes a common method for determining the inhibitory activity of a compound against hCAXII by monitoring the hydrolysis of 4-Nitrophenyl Acetate (p-NPA).
1. Principle
Active hCAXII catalyzes the hydrolysis of the ester substrate 4-Nitrophenyl Acetate (p-NPA) into 4-nitrophenol and acetate. The product, 4-nitrophenol, is a yellow chromophore that can be quantified by measuring the increase in absorbance at 400 nm. An inhibitor will slow the rate of this reaction.
2. Materials & Reagents
-
Recombinant human CAXII (hCAXII)
-
Test Inhibitor (e.g., this compound)
-
Positive Control: Acetazolamide (AAZ)
-
Substrate: 4-Nitrophenyl Acetate (p-NPA)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
3. Reagent Preparation
-
hCAXII Stock: Prepare a 1 mg/mL stock in a suitable buffer and store at -80°C. On the day of the assay, dilute to the final working concentration (e.g., 2-5 µg/mL) in cold Assay Buffer. Keep on ice.
-
Inhibitor Stocks: Prepare a 10 mM stock of the test inhibitor and AAZ in 100% DMSO. Create a serial dilution series in DMSO.
-
p-NPA Substrate Solution: Prepare a 30 mM stock of p-NPA in acetonitrile. Immediately before use, dilute to 3 mM in Assay Buffer.
4. Assay Procedure
-
Plate Setup: Add 188 µL of Assay Buffer to each well of a 96-well plate.
-
Add Inhibitor: Add 2 µL of the serially diluted inhibitor (or DMSO for vehicle control) to the appropriate wells. This creates a 100x dilution (final DMSO concentration will be 1%). Mix gently.
-
Pre-incubation: Add 10 µL of the diluted hCAXII enzyme solution to each well (except "no-enzyme" control wells, which receive 10 µL of Assay Buffer).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the 3 mM p-NPA substrate solution to all wells to start the reaction. The final volume in each well is 210 µL.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
5. Data Analysis
-
Calculate Rates: For each well, determine the initial reaction velocity (V₀) by plotting absorbance vs. time and calculating the slope of the linear portion of the curve (milli-Absorbance Units/min).
-
Correct for Background: Subtract the average rate of the "no-enzyme" control wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]
Scientific Context: hCAXII Signaling Pathway
hCAXII is a key component of the cellular machinery that cancer cells use to survive in the harsh, often hypoxic (low oxygen), and acidic tumor microenvironment.
Under hypoxic conditions, cancer cells upregulate the transcription factor HIF-1α.[1][5] HIF-1α, in turn, increases the expression of genes involved in glycolysis and pH regulation, including hCAXII.[1] hCAXII, located on the cell surface, converts CO₂ into bicarbonate (HCO₃⁻) and protons (H⁺). The bicarbonate is transported into the cell to buffer the intracellular pH, keeping it alkaline and conducive to cell proliferation.[4] The protons are expelled, contributing to an acidic extracellular microenvironment that enhances tumor invasion and suppresses immune cells.[2][4] An effective inhibitor like this compound blocks this catalytic activity, disrupting the pH balance and compromising cancer cell viability.
References
- 1. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. Carbonic anhydrase inhibitors: Inhibition of the tumor-associated isozymes IX and XII with polyfluorinated aromatic/heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Enhancing Selectivity of Carbonic Anhydrase Inhibitors for hCA XII over hCA II
Disclaimer: Information regarding a specific inhibitor designated "hCAXII-IN-7" was not found in the public domain at the time of this writing. The following technical support guide provides general strategies, troubleshooting advice, and experimental protocols for improving the selectivity of carbonic anhydrase (CA) inhibitors for the tumor-associated isoform hCA XII over the ubiquitous cytosolic isoform hCA II, using examples of other documented inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for hCA XII over hCA II a critical objective in drug development?
Achieving high selectivity for hCA XII over hCA II is crucial to minimize off-target effects and associated side effects.[1][2] hCA II is a widely expressed isoform involved in various physiological processes, and its inhibition can lead to undesirable complications.[2] In contrast, hCA XII is overexpressed in several types of tumors, making it an attractive target for anticancer therapies.[2][3] Therefore, selective inhibitors are sought to specifically target cancer cells while sparing healthy tissues.
Q2: What are the key structural differences between the active sites of hCA II and hCA XII that can be exploited to enhance inhibitor selectivity?
While the active sites of hCA isoforms are highly conserved, subtle differences in amino acid residues at the rim of the active site cavity can be exploited to achieve selectivity.[2] The "tail approach" in inhibitor design focuses on adding moieties to the inhibitor scaffold that interact with these non-conserved residues, leading to isoform-specific binding.[2] For instance, the presence of different hydrophobic and hydrophilic pockets in the active site entrance of hCA XII compared to hCA II allows for the design of inhibitors with tailored side chains that preferentially bind to hCA XII.
Q3: My inhibitor shows potent inhibition of hCA XII but poor selectivity over hCA II. What general strategies can I employ to improve selectivity?
Several strategies can be employed to improve the selectivity of your inhibitor:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on potency and selectivity. This can involve introducing different functional groups, altering linker lengths, or exploring different heterocyclic scaffolds.
-
Exploiting the "Tail Approach": As mentioned, adding "tail" groups that can interact with unique residues at the entrance of the hCA XII active site is a proven strategy.
-
Computational Modeling: Utilize molecular docking and molecular dynamics simulations to understand the binding mode of your inhibitor in the active sites of both hCA II and hCA XII. This can provide insights into key interactions that contribute to binding and help guide the design of more selective analogues.
-
In Situ Click Chemistry: This technique can be used to identify inhibitor fragments that preferentially bind to the target enzyme's active site, leading to the discovery of more potent and selective inhibitors.[4]
Q4: Are there any common pitfalls or sources of error in carbonic anhydrase inhibition assays that could lead to misleading selectivity data?
Yes, several factors can contribute to inaccurate selectivity data:
-
Enzyme Purity and Activity: Ensure that the recombinant hCA II and hCA XII enzymes used are of high purity and exhibit the expected catalytic activity.
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate determination of inhibition constants (Ki).
-
Assay Conditions: Factors such as buffer composition, pH, and temperature can influence enzyme activity and inhibitor binding. It is crucial to maintain consistent and well-controlled assay conditions.
-
Incorrect Data Analysis: Use appropriate kinetic models and software to accurately calculate Ki values and selectivity indices. The Cheng-Prusoff equation is commonly used but has limitations, especially for tight-binding inhibitors.[5]
Troubleshooting Guides
Problem 1: High background signal or assay interference.
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence/Absorbance: The inhibitor itself may absorb light at the assay wavelength. | Run a control experiment with the inhibitor in the absence of the enzyme to measure its intrinsic absorbance or fluorescence. Subtract this background from the assay readings. |
| Precipitation of Inhibitor: The inhibitor may not be fully soluble in the assay buffer at the tested concentrations. | Visually inspect the wells for any signs of precipitation. Determine the solubility of your compound in the assay buffer beforehand. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) and run appropriate solvent controls. |
| Contaminated Reagents: Buffers or other assay components may be contaminated. | Prepare fresh reagents and ensure all glassware and plasticware are clean. |
Problem 2: Inconsistent or non-reproducible Ki values.
| Possible Cause | Troubleshooting Step |
| Inaccurate Enzyme Concentration: The concentration of the active enzyme may not be accurately determined. | Determine the active enzyme concentration by titration with a known, high-affinity inhibitor. |
| Inhibitor Instability: The inhibitor may be unstable in the assay buffer over the course of the experiment. | Assess the stability of your compound in the assay buffer over time using methods like HPLC. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare serial dilutions of the inhibitor carefully. |
| Equilibration Time: Insufficient pre-incubation of the enzyme and inhibitor before starting the reaction. | Ensure adequate pre-incubation time for the enzyme-inhibitor complex to reach equilibrium. This is particularly important for slow-binding inhibitors. |
Problem 3: Observed selectivity does not match predictions from computational models.
| Possible Cause | Troubleshooting Step |
| Inaccurate Docking Pose: The predicted binding mode of the inhibitor may be incorrect. | Use multiple docking programs and scoring functions. Consider more advanced techniques like induced-fit docking or molecular dynamics simulations to refine the binding pose. |
| Protonation States: The protonation states of the inhibitor and active site residues may be incorrectly assigned in the model. | Carefully evaluate and assign the correct protonation states based on pKa calculations and the experimental pH. |
| Crystal Structure Quality: The crystal structure used for modeling may have limitations. | Evaluate the quality of the crystal structure (e.g., resolution, R-factor). If available, compare results using different crystal structures of the same isoform. |
| Dynamic Effects: Static docking models do not capture the dynamic nature of protein-ligand interactions. | Employ molecular dynamics simulations to assess the stability of the predicted binding pose and to identify key dynamic interactions. |
Quantitative Data Presentation
The following table summarizes the inhibition data (Ki values in nM) and selectivity indices for a selection of inhibitors against hCA II and hCA XII, as reported in the literature. This data illustrates the range of potencies and selectivities that have been achieved.
| Inhibitor | hCA II Ki (nM) | hCA XII Ki (nM) | Selectivity Index (Ki hCA II / Ki hCA XII) | Reference |
| Compound 1d | - | 8.8 | - | [6] |
| Compound 1j | - | 5.4 | - | [6] |
| Compound 1r | - | 4.3 | - | [6] |
| Compound 1ab | - | 9.0 | - | [6] |
| Compound 1e | - | - | 5-14 | [6] |
| Compound 1m | - | - | 5-14 | [6] |
| Compound 1p | - | - | 5-14 | [6] |
| Compound 10 | - | 82.1 | Significant | [7] |
| Bithionol | 31,200 | 92,800 | 0.34 | [8] |
Note: A higher selectivity index indicates greater selectivity for hCA XII over hCA II.
Experimental Protocols
Stopped-Flow Carbon Dioxide Hydration Assay for Measuring CA Inhibition
This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human CA II and CA XII enzymes
-
CO₂-saturated water
-
Assay buffer (e.g., 20 mM TRIS, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the CA enzyme in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the enzyme batch and should be in the linear range of the assay.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all samples and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Assay Setup:
-
Syringe A: Contains the enzyme solution and the pH indicator in the assay buffer.
-
Syringe B: Contains the CO₂-saturated water.
-
-
Pre-incubation: Pre-incubate the enzyme solution with the desired concentration of the inhibitor for a sufficient time to allow for the formation of the enzyme-inhibitor complex (e.g., 15 minutes at room temperature).
-
Measurement:
-
Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a decrease in pH. The rate of this reaction is proportional to the CA activity.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations.
-
Fit the data to an appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).
-
-
Selectivity Index Calculation: Calculate the selectivity index by dividing the Ki value for hCA II by the Ki value for hCA XII.
Visualizations
Caption: Workflow for enhancing inhibitor selectivity for hCA XII.
Caption: Workflow for determining CA inhibitor selectivity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unprecedented carbonic anhydrase inhibition mechanism: Targeting histidine 64 side chain through a halogen bond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carbonic Anhydrase XII Inhibitors
Disclaimer: The specific compound "hCAXII-IN-7" is not found in publicly available scientific literature. This guide provides information on the stability and handling of Carbonic Anhydrase XII (CAXII) inhibitors in general, with a focus on common issues encountered with small molecule inhibitors in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for dissolving and storing CAXII inhibitors?
Most small molecule inhibitors, including those targeting CAXII, are often supplied as a lyophilized powder. For initial stock solutions, it is recommended to use a high-quality aprotic solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C to maximize long-term stability. For aqueous experimental solutions, it is crucial to dilute the DMSO stock into your aqueous buffer just before use. The final concentration of DMSO in your aqueous solution should be kept low (typically <0.5%) to avoid effects on your experiment.
Q2: My CAXII inhibitor has precipitated out of my aqueous buffer. What should I do?
Precipitation is a common issue when diluting a DMSO stock of a hydrophobic small molecule into an aqueous buffer. Here are a few things to consider:
-
Solubility Limit: You may have exceeded the solubility limit of the compound in your specific buffer. Try preparing a more dilute solution.
-
Buffer Composition: The pH and salt concentration of your buffer can significantly impact the solubility of your inhibitor.[1] Consider testing the solubility in a few different buffer systems if possible.
-
Temperature: Some compounds are less soluble at lower temperatures. Ensure your buffer is at the experimental temperature when you add the inhibitor.
-
Sonication: Gentle sonication of the solution in a water bath can sometimes help to redissolve precipitated compound. However, be cautious as this can also potentially degrade some molecules.
Q3: How can I tell if my CAXII inhibitor has degraded?
Degradation of your inhibitor can lead to a loss of potency and inconsistent experimental results. Signs of degradation can include:
-
A decrease in the expected biological activity of the compound.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
-
A visible change in the color or clarity of the stock solution.
If you suspect degradation, it is best to prepare a fresh stock solution from a new vial of the compound.
Q4: What is the typical stability of a CAXII inhibitor in an aqueous solution at physiological pH?
The stability of a specific CAXII inhibitor in aqueous solution can vary widely depending on its chemical structure. Some compounds may be stable for several hours to days, while others may degrade more rapidly. It is always recommended to prepare fresh aqueous solutions of your inhibitor for each experiment. If you need to store aqueous solutions, it should be for a short period and at 4°C. A pilot stability study is recommended to determine the stability of your specific inhibitor in your experimental buffer.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Question: I am seeing significant variability in the inhibitory effect of my CAXII inhibitor from one experiment to the next. What could be the cause?
-
Answer:
-
Freshness of Aqueous Solution: Are you preparing a fresh aqueous dilution of your inhibitor from the DMSO stock for each experiment? Small molecules can have limited stability in aqueous buffers.
-
Stock Solution Integrity: How old is your DMSO stock solution and how has it been stored? Multiple freeze-thaw cycles can degrade the compound. Consider aliquoting your stock solution upon initial preparation.
-
Pipetting Accuracy: At the high concentrations often found in stock solutions, small pipetting errors can lead to large differences in the final concentration. Ensure your pipettes are calibrated.
-
Buffer pH: The binding of some inhibitors to carbonic anhydrases can be pH-dependent.[1] Ensure the pH of your buffer is consistent between experiments.
-
Issue 2: Complete loss of inhibitor activity.
-
Question: My CAXII inhibitor is no longer showing any activity in my assay. What should I do?
-
Answer:
-
Prepare Fresh Solutions: The first step is to prepare a fresh DMSO stock solution from a new vial of the inhibitor and then make fresh aqueous dilutions.
-
Confirm Target Activity: Ensure that the enzyme (hCAXII) is active. Run a positive control experiment without the inhibitor to confirm enzyme activity.
-
Analytical Chemistry Check: If possible, use a technique like HPLC or LC-MS to check the integrity of your compound in both the powder form and in solution. This can confirm if the compound has degraded.
-
Quantitative Data on Inhibitor Stability
The following table provides hypothetical stability data for a generic CAXII inhibitor, "Inhibitor-X," in an aqueous buffer. This data is for illustrative purposes and should be experimentally determined for your specific compound.
| Condition | Incubation Time (hours) | % Remaining of Initial Compound (by HPLC) |
| pH 5.0 | ||
| 4°C | 24 | 98% |
| 48 | 95% | |
| Room Temp (22°C) | 24 | 92% |
| 48 | 85% | |
| 37°C | 24 | 80% |
| 48 | 65% | |
| pH 7.4 | ||
| 4°C | 24 | 99% |
| 48 | 98% | |
| Room Temp (22°C) | 24 | 95% |
| 48 | 90% | |
| 37°C | 24 | 88% |
| 48 | 78% | |
| pH 9.0 | ||
| 4°C | 24 | 97% |
| 48 | 93% | |
| Room Temp (22°C) | 24 | 90% |
| 48 | 82% | |
| 37°C | 24 | 75% |
| 48 | 58% |
Experimental Protocols
Protocol: Assessing the Stability of a CAXII Inhibitor in Aqueous Solution via HPLC
This protocol outlines a general method for determining the stability of a CAXII inhibitor in a specific aqueous buffer.
1. Materials:
-
CAXII inhibitor
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)
-
Autosampler vials
2. Procedure:
-
Prepare a concentrated stock solution of the CAXII inhibitor in DMSO (e.g., 10 mM).
-
Dilute the DMSO stock solution into the aqueous buffer to the desired final concentration (e.g., 100 µM).
-
Immediately after preparation (t=0), take an aliquot of the aqueous solution, and inject it into the HPLC system to obtain an initial chromatogram. Record the peak area of the inhibitor.
-
Incubate the remaining aqueous solution under the desired conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC system.
-
Record the peak area of the inhibitor at each time point.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the initial peak area at t=0.
-
Plot the percentage of remaining inhibitor versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing CAXII inhibitor stability.
Caption: Troubleshooting inconsistent inhibitor activity.
References
hCAXII-IN-7 precipitation in cell culture media
Welcome to the technical support center for hCAXII-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of human carbonic anhydrase XII (hCA XII). Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] CA XII is a transmembrane protein that is overexpressed in various tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor growth, invasion, and metastasis.[3][4][5] By inhibiting hCA XII, this compound can disrupt pH regulation in cancer cells, potentially leading to reduced tumor cell viability and proliferation.
Q2: What is the typical solvent and storage condition for this compound?
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: The optimal working concentration of this compound will vary depending on the cell line and experimental goals. A good starting point is to perform a dose-response curve to determine the IC50 value for your specific cell line. Based on the inhibition constants (Ki) of similar compounds, which can be in the nanomolar range for hCA XII, a starting concentration range of 10 nM to 10 µM is reasonable for initial experiments.
Q4: Why is my this compound precipitating in the cell culture media?
A4: Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue. Several factors can contribute to this:
-
Low aqueous solubility: The compound may be highly soluble in DMSO but have poor solubility in the aqueous environment of the cell culture media.
-
High final concentration: The working concentration of the inhibitor may exceed its solubility limit in the media.
-
Incorrect dilution method: Adding the DMSO stock directly to the media without proper mixing can cause localized high concentrations and precipitation.
-
Media components: Components in the media, such as salts and proteins, can interact with the inhibitor and reduce its solubility.
-
Temperature and pH: Changes in temperature or pH of the media can affect the solubility of the compound.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
| Step | Action | Rationale |
| 1. Verify Stock Solution | Visually inspect your DMSO stock solution of this compound. If it is not at room temperature, allow it to warm up completely and vortex gently. | Precipitation can sometimes originate from an improperly dissolved or unstable stock solution. |
| 2. Check Final DMSO Concentration | Calculate the final concentration of DMSO in your cell culture media. | Most cell lines can tolerate DMSO up to 0.5% (v/v), but higher concentrations can be toxic and may also contribute to compound precipitation. A final concentration of ≤0.1% is generally recommended. |
| 3. Review Dilution Protocol | Ensure you are following the recommended dilution procedure. The best practice is to perform serial dilutions of your concentrated stock in pure DMSO first, before adding the final, most dilute DMSO stock to your aqueous cell culture medium. | Adding a highly concentrated DMSO stock directly into the aqueous medium can cause the compound to "crash out" of solution. |
| 4. Optimize Dilution Technique | When adding the final DMSO stock to your media, add it dropwise while gently vortexing or swirling the media. Avoid adding it all at once. | This ensures rapid and even dispersion of the inhibitor, preventing localized high concentrations that can lead to precipitation. |
| 5. Reduce Working Concentration | If precipitation persists, try lowering the final working concentration of this compound. | The desired concentration may simply be above the solubility limit of the compound in your specific cell culture medium. |
| 6. Pre-warm Media | Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor. | Temperature can significantly affect the solubility of chemical compounds. |
| 7. Test in Serum-Free Media | As a diagnostic step, try dissolving this compound in serum-free media. | Components of fetal bovine serum (FBS) can sometimes interact with small molecules and cause precipitation. If the compound dissolves in serum-free media, consider reducing the serum percentage in your experimental conditions if possible. |
| 8. Perform a Solubility Test | Prepare a series of dilutions of this compound in your complete cell culture medium in a cell-free plate. Incubate under the same conditions as your experiment (37°C, 5% CO2) and visually inspect for precipitation over time. | This will help you determine the practical solubility limit of this compound in your specific experimental setup. |
| 9. Contact Technical Support | If you have tried all the above steps and are still experiencing issues, contact the supplier of your this compound for further assistance. | The supplier may have additional, specific data or recommendations for their product. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex gently until the powder is completely dissolved. If necessary, sonicate for a few minutes.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Anhydrous/molecular sieve-dried DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in DMSO to get to a concentration that is 1000x the final desired working concentration. For example, to achieve a final concentration of 1 µM, prepare a 1 mM intermediate stock in DMSO.
-
Add the appropriate volume of the 1000x intermediate stock to your pre-warmed cell culture medium. For a 1:1000 dilution, add 1 µL of the 1 mM stock to 1 mL of media.
-
Immediately after adding the inhibitor, mix the media well by gentle swirling or pipetting up and down.
-
Add the inhibitor-containing media to your cells.
Note: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to treat your cells with the inhibitor.
-
Signaling Pathway
hCA XII is involved in regulating the tumor microenvironment and promoting cancer cell survival and invasion. Its inhibition can impact several downstream signaling pathways.
Caption: Inhibition of hCAXII by this compound and its downstream effects.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a compound referred to as "Carbonic anhydrase inhibitor 7" against various human carbonic anhydrase (hCA) isoforms. It is important to verify if this corresponds to the specific this compound inhibitor you are using.
| Inhibitor | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |
| Carbonic anhydrase inhibitor 7 | 255.8 nM | 7.1 nM | 6.5 nM | 72.1 nM | [6] |
Ki (Inhibition constant) is a measure of the inhibitor's potency. A smaller Ki value indicates a more potent inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting low yield in hCAXII-IN-7 chemical synthesis
This guide provides troubleshooting strategies and frequently asked questions regarding the synthesis of sulfonamide-based human Carbonic Anhydrase XII (hCA XII) inhibitors, with a focus on addressing issues of low reaction yield. While the specific molecule "hCAXII-IN-7" may be a proprietary research compound, the principles outlined here are applicable to a broad range of benzenesulfonamide derivatives targeting hCA XII.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for benzenesulfonamide-based hCA XII inhibitors?
A1: The most prevalent and well-established method for synthesizing aromatic sulfonamides involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine in the presence of a base. Alternative modern approaches include transition metal-catalyzed cross-coupling reactions and one-pot syntheses from thiols.
Q2: What are the critical parameters that influence the reaction yield?
A2: Several factors can significantly impact the yield of sulfonamide synthesis:
-
Purity of Starting Materials: Impurities in the sulfonyl chloride or amine can lead to side reactions. Sulfonyl chlorides are particularly sensitive to moisture.
-
Reaction Temperature: Temperature control is crucial to prevent decomposition of reactants and minimize side product formation.
-
Choice of Base and Solvent: The base should be strong enough to deprotonate the amine without causing unwanted side reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
Stoichiometry: Precise measurement of reactants is essential. An excess of the amine is sometimes used to drive the reaction to completion and act as a base.
Q3: What is a typical expected yield for a sulfonamide synthesis?
A3: Under optimized conditions, the reaction of a sulfonyl chloride with an amine can produce high yields, often exceeding 80-90%. However, yields can be lower depending on the complexity of the substrates and the scale of the reaction. For multi-step syntheses, the overall yield will be a product of the yields of individual steps.
Q4: How can I confirm the identity and purity of my final compound?
A4: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound with high accuracy.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of hCA XII inhibitors.
Problem 1: Low to no formation of the desired product.
| Possible Cause | Recommended Action |
| Degraded or Impure Starting Materials | Verify the purity of the amine and sulfonyl chloride using NMR or LC-MS.Aryl sulfonyl chlorides are moisture-sensitive; use freshly opened or properly stored reagents. Consider re-purifying starting materials if necessary. |
| Incorrect Reaction Conditions | Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions require initial cooling to control the exothermic reaction, followed by heating to drive to completion.Time: Monitor the reaction progress using TLC to determine the optimal reaction time. Insufficient time will lead to incomplete conversion. |
| Ineffective Base or Solvent | Base: If using a tertiary amine base like triethylamine, ensure it is dry. Consider using a stronger, non-nucleophilic base if deprotonation is an issue.Solvent: Ensure the solvent is anhydrous, especially when using moisture-sensitive reagents. |
| Poor Nucleophilicity of the Amine | Amines with electron-withdrawing groups can be less reactive. In such cases, more forcing conditions (higher temperature, stronger base) may be required. |
Problem 2: Presence of significant side products.
| Possible Cause | Recommended Action |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride can react with trace amounts of water to form the corresponding sulfonic acid, which will not react with the amine.Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dimerization or Polymerization | Side reactions can occur at elevated temperatures.Solution: Add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow the mixture to warm to the desired reaction temperature. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, protic solvents may react with the sulfonyl chloride. |
Problem 3: Difficulty in product isolation and purification.
| Possible Cause | Recommended Action |
| Product Loss During Workup | If the product has some solubility in the aqueous phase, perform multiple extractions with the organic solvent to maximize recovery.Use a brine wash to help break up emulsions and reduce the solubility of the organic product in the aqueous layer. |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for flash chromatography by testing different solvent polarities with TLC.Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative HPLC. |
| Crystallization Issues | If the product is an oil, try co-evaporation with a solvent it is insoluble in to induce precipitation.Perform a systematic screen of crystallization solvents or solvent mixtures. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol describes a general procedure for the synthesis of a benzenesulfonamide derivative from an amine and a sulfonyl chloride.
Materials:
-
4-(2-Aminoethyl)benzenesulfonamide (1 equivalent)
-
Substituted benzoyl chloride (1.1 equivalents)
-
Triethylamine (2 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-(2-aminoethyl)benzenesulfonamide in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution and stir for 10 minutes.
-
In a separate flask, dissolve the substituted benzoyl chloride in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide derivative.
Visualizations
hCA XII Signaling in the Tumor Microenvironment
Caption: Role of hCA XII in regulating pH in the hypoxic tumor microenvironment.
General Synthetic Workflow
Caption: General workflow for the synthesis and purification of a sulfonamide inhibitor.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose potential causes of low synthesis yield.
Technical Support Center: Cell Line Resistance to hCAXII Inhibitor Treatment
Welcome to the technical support center for hCAXII inhibitor studies. This resource is designed for researchers, scientists, and drug development professionals working with carbonic anhydrase XII (hCAXII) inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, particularly concerning cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hCAXII inhibitors in cancer therapy?
A1: hCAXII is a transmembrane enzyme that is often overexpressed in hypoxic tumors. It plays a crucial role in regulating the pH of the tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and a proton. This activity helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe). An acidic tumor microenvironment is associated with cancer progression, metastasis, and resistance to chemotherapy. hCAXII inhibitors block this enzymatic activity, leading to a disruption of pH homeostasis, which can in turn inhibit tumor growth and sensitize cancer cells to other therapies.
Q2: My cancer cell line is showing resistance to the hCAXII inhibitor. What are the potential mechanisms?
A2: A primary mechanism of resistance to therapies involving hCAXII inhibitors is linked to the overexpression of the P-glycoprotein (Pgp) drug efflux pump.[1] hCAXII and Pgp are often co-expressed in drug-resistant cancer cells. hCAXII activity can indirectly support the function of Pgp. Therefore, even with hCAXII inhibition, high levels of Pgp can continue to efflux a wide range of chemotherapeutic agents, leading to multidrug resistance. Other potential, though less characterized, mechanisms could involve mutations in the CA12 gene affecting inhibitor binding or the upregulation of other pH-regulating enzymes.
Q3: Can hCAXII inhibitors be used in combination with other anticancer drugs?
A3: Yes, and this is often the recommended approach. Given that hCAXII inhibitors can indirectly suppress the activity of the Pgp efflux pump, they are excellent candidates for combination therapy with drugs that are Pgp substrates.[1] By inhibiting Pgp function, the hCAXII inhibitor can restore or enhance the efficacy of the co-administered chemotherapeutic agent in resistant cells.
Q4: Are there specific cell lines known to be sensitive or resistant to hCAXII inhibitors?
A4: Cell line sensitivity is often correlated with the expression levels of hCAXII and Pgp. Cell lines that overexpress hCAXII and have low to moderate Pgp expression are more likely to be sensitive to single-agent treatment. Conversely, cell lines with high Pgp expression may exhibit resistance. It is recommended to characterize the expression levels of both hCAXII and Pgp in your cell line of interest prior to initiating treatment studies.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with hCAXII inhibitors.
Problem 1: No significant decrease in cell viability observed after treatment.
| Possible Cause | Suggested Solution |
| Low hCAXII expression in the cell line. | Confirm hCAXII expression levels using Western Blot or qPCR. Select a cell line with known high hCAXII expression for your experiments. |
| High P-glycoprotein (Pgp) expression. | Assess Pgp expression and activity. If high, consider using the hCAXII inhibitor in combination with a known Pgp substrate chemotherapy to observe a synergistic effect. |
| Incorrect inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration (IC50) for your specific cell line. Consult the literature for typical concentration ranges for your specific inhibitor. |
| Inhibitor instability. | Ensure proper storage and handling of the inhibitor as per the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Issues with the viability assay. | Troubleshoot the cell viability assay itself (e.g., MTT, XTT). Ensure appropriate cell seeding density and incubation times. Include positive and negative controls. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Suggested Solution |
| Cellular heterogeneity. | Ensure a homogenous cell population by using low-passage number cells and consistent cell culture conditions. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of cells, media, and reagents. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Variable incubation times. | Standardize all incubation times precisely across all plates and replicates. |
Problem 3: Difficulty in detecting hCAXII or Pgp by Western Blot.
| Possible Cause | Suggested Solution |
| Low protein abundance. | Prepare membrane protein-enriched fractions from your cell lysates to concentrate the target proteins. |
| Inefficient protein extraction. | Use a lysis buffer specifically designed for membrane proteins, containing appropriate detergents (e.g., RIPA buffer with NP-40). |
| Poor antibody quality. | Use a primary antibody that has been validated for Western Blotting of your target protein. Test a range of antibody dilutions. |
| Suboptimal transfer conditions. | Optimize the transfer of high molecular weight or transmembrane proteins by adjusting the transfer time, voltage, and buffer composition. |
Data Presentation
Table 1: Example Dose-Response Data for an hCAXII Inhibitor
| Inhibitor Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 85.3 ± 5.1 |
| 5 | 62.7 ± 3.8 |
| 10 | 48.1 ± 4.5 |
| 25 | 25.9 ± 3.2 |
| 50 | 10.4 ± 2.1 |
Table 2: Effect of hCAXII Inhibitor on Chemotherapy Efficacy in a Resistant Cell Line
| Treatment | IC50 of Chemotherapy Drug (µM) |
| Chemotherapy Drug Alone | 15.2 |
| Chemotherapy Drug + 10 µM hCAXII Inhibitor | 2.8 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability following treatment with an hCAXII inhibitor.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
hCAXII inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the hCAXII inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for hCAXII and P-glycoprotein
This protocol is for detecting the expression of the transmembrane proteins hCAXII and Pgp.
Materials:
-
Cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against hCAXII and Pgp
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDP membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of hCAXII-mediated drug resistance.
Caption: Experimental workflow for studying hCAXII inhibitor resistance.
Caption: Troubleshooting logic for hCAXII inhibitor experiments.
References
Technical Support Center: Measuring hCAXII-IN-7 Uptake in Cells
Welcome to the technical support center for hCAXII-IN-7. This resource provides researchers, scientists, and drug development professionals with detailed guidance on accurately measuring the cellular uptake of this novel carbonic anhydrase XII inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is measuring its uptake important?
A1: this compound is a potent and selective inhibitor of human Carbonic Anhydrase XII (hCA XII), a transmembrane enzyme overexpressed in various tumors.[1][2] hCA XII plays a crucial role in regulating intracellular and extracellular pH, contributing to cancer cell survival and proliferation, especially under hypoxic conditions.[1] Measuring the intracellular concentration of this compound is critical to correlate its pharmacokinetic properties with its pharmacodynamic effects, ultimately helping to establish a clear structure-activity relationship and optimize therapeutic efficacy.[3]
Q2: What are the primary methods to measure the cellular uptake of this compound?
A2: The three primary methods for quantifying the cellular uptake of a small molecule inhibitor like this compound are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying the absolute intracellular concentration of the compound.[4][5]
-
Fluorescence Microscopy: This method is ideal for visualizing the subcellular localization and relative quantification of this compound, provided the molecule is fluorescent or tagged with a fluorophore.[6][7]
-
Flow Cytometry: A high-throughput method for measuring the fluorescence intensity of this compound in thousands of individual cells, allowing for population-level analysis.[8][9]
Q3: My this compound is not fluorescent. Can I still use fluorescence-based methods?
A3: If this compound is not intrinsically fluorescent, you have two main options for using fluorescence microscopy or flow cytometry:
-
Synthesize a Fluorescent Analog: A fluorescent dye can be conjugated to this compound. However, it is crucial to verify that the modification does not alter the compound's uptake mechanism or biological activity.
-
Indirect Measurement: Use an antibody that specifically recognizes this compound, followed by a fluorescently labeled secondary antibody. This requires cell fixation and permeabilization, which can introduce artifacts.[8]
Q4: How do I choose the best method for my experiment?
A4: The choice of method depends on your research question. The decision tree below can guide your selection.
Comparison of Measurement Techniques
The table below summarizes the key features of the recommended analytical methods to help you choose the most appropriate one for your needs.
| Feature | LC-MS/MS | Fluorescence Microscopy | Flow Cytometry |
| Primary Output | Absolute Concentration (e.g., nmol/million cells) | Images showing spatial distribution | Fluorescence intensity per cell |
| Throughput | Low to Medium | Low | High |
| Sensitivity | Very High | High | High |
| Requirement | Mass Spectrometer | Fluorescent compound/tag | Fluorescent compound/tag |
| Key Advantage | High accuracy and specificity | Subcellular localization data | High-throughput, single-cell data |
| Key Limitation | No spatial information | Prone to photobleaching; quantification is relative | No subcellular localization |
Experimental Protocols
Here we provide detailed protocols for the three main methods of measuring this compound uptake.
Workflow for Cellular Uptake Assays
The general workflow for any cellular uptake experiment is outlined below.
Protocol 1: Quantification by LC-MS/MS
This protocol allows for the precise measurement of the intracellular concentration of this compound.
Materials:
-
Cell culture reagents
-
6-well tissue culture plates
-
This compound
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
Extraction solvent (e.g., Acetonitrile/Methanol, 1:1 v/v)[4][5]
-
Internal standard (a stable isotope-labeled version of this compound, if available)
-
Microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.
-
Treatment: Remove the medium and add fresh medium containing the desired concentration of this compound. Incubate for the desired time period (e.g., 2, 6, 24 hours).
-
Washing: Aspirate the medium and wash the cells three times with 2 mL of ice-cold PBS to remove any unbound inhibitor.
-
Cell Harvesting:
-
Add 500 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes.
-
Neutralize with 1 mL of complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Count the cells using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in 200 µL of ice-cold extraction solvent containing the internal standard.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation: Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. Create a standard curve by spiking known concentrations of this compound into the extraction solvent to calculate the absolute amount of the inhibitor in your samples.
-
Data Normalization: Express the final concentration as nmol or ng of this compound per million cells.
Protocol 2: Visualization by Fluorescence Microscopy
This protocol is for visualizing the uptake and subcellular distribution of a fluorescent version of this compound.
Materials:
-
Fluorescent this compound or a fluorescent analog
-
Glass-bottom dishes or chamber slides
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial staining, optional)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal or widefield fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Treatment: Treat cells with the fluorescent this compound at the desired concentration and for the desired time.
-
Counterstaining (Live Cell Imaging):
-
During the last 15-30 minutes of incubation, add Hoechst 33342 (1 µg/mL) and/or other organelle-specific dyes to the medium.
-
Wash the cells twice with warm PBS or imaging medium.
-
Add fresh imaging medium to the dish.
-
-
Fixation (Fixed Cell Imaging):
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Perform counterstaining if desired.
-
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the fluorophore(s) used.[10] Use consistent settings (laser power, exposure time, gain) across all samples for semi-quantitative comparisons.
-
Image Analysis: Analyze images to determine the subcellular localization of the fluorescence signal. Software like ImageJ can be used to quantify fluorescence intensity in different cellular compartments.
Protocol 3: High-Throughput Quantification by Flow Cytometry
This protocol is suitable for rapidly quantifying the uptake of fluorescent this compound in a large population of cells.
Materials:
-
Fluorescent this compound
-
12- or 24-well plates
-
Ice-cold PBS
-
Trypsin-EDTA
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LC-MS/MS protocol, using smaller well formats if desired.
-
Cell Harvesting:
-
Wash cells once with ice-cold PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize with complete medium and transfer the cell suspension to FACS tubes.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again. Repeat this wash step twice to ensure all extracellular fluorescence is removed.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of cold PBS or FACS buffer.
-
Analysis:
-
Analyze the samples on a flow cytometer using the appropriate laser and emission filter for your fluorophore.[11]
-
Gate on the live cell population using forward and side scatter properties.
-
Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
-
Data Interpretation: The MFI is directly proportional to the amount of intracellular this compound. Compare the MFI of treated cells to untreated control cells to determine the relative uptake.[12]
hCA XII Signaling and Inhibition
This compound is designed to inhibit the enzymatic activity of Carbonic Anhydrase XII. The diagram below illustrates its mechanism of action.
Troubleshooting Guide
Encountering issues during your experiments is common. This guide addresses specific problems you might face while measuring this compound uptake. For more general issues, consider resources on troubleshooting cell-based assays.[13][14][15]
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal (All Methods) | Incorrect inhibitor concentration: The concentration used may be too low for detection. | Perform a dose-response experiment to find the optimal concentration. |
| Short incubation time: The inhibitor may not have had enough time to enter the cells. | Perform a time-course experiment (e.g., 30 min, 2h, 6h, 24h). | |
| Poor inhibitor stability: The compound may be degrading in the culture medium. | Test the stability of this compound in your medium over time using HPLC or LC-MS. | |
| Inefficient cellular uptake: The cell line used may not readily take up the compound. | Use a positive control compound known to be taken up by the cells. Consider using a different cell line. | |
| High Background (Fluorescence Methods) | Incomplete washing: Extracellular inhibitor is still present. | Increase the number of wash steps (use ice-cold PBS).[13] |
| Autofluorescence: The cells or medium have high intrinsic fluorescence. | Use a medium with low autofluorescence (e.g., FluoroBrite). Include an "unstained" control to set the baseline.[13] | |
| Nonspecific binding: The inhibitor is binding to the plate surface or extracellular matrix.[4] | Pre-block the plate with BSA. Run a "no-cell" control where the inhibitor is incubated in wells without cells. | |
| High Variability Between Replicates | Inconsistent cell seeding: Different wells have different numbers of cells. | Be meticulous during cell counting and seeding. Allow cells to settle evenly before incubation.[15] |
| Inconsistent washing or harvesting: Technique varies between samples. | Standardize all manual steps. Use a multichannel pipette for simultaneous additions/removals where possible. | |
| Cell stress or death: High concentrations of the inhibitor may be cytotoxic. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your uptake experiment.[15] | |
| Photobleaching (Microscopy) | Excessive light exposure: The fluorophore is being destroyed by the excitation light. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed samples.[13] |
| Poor Peak Shape or Sensitivity (LC-MS/MS) | Matrix effects: Other molecules in the cell lysate are interfering with ionization. | Optimize the sample cleanup and extraction procedure. Dilute the sample if necessary. |
| Suboptimal LC or MS parameters: The method is not optimized for this compound. | Systematically optimize the mobile phase, gradient, and MS/MS transition parameters (e.g., collision energy). |
References
- 1. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 4. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. microscopist.co.uk [microscopist.co.uk]
- 7. High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of intracellular proteins and monitoring therapy using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. m.youtube.com [m.youtube.com]
hCAXII-IN-7 degradation and storage conditions
Welcome to the technical support center for hCAXII-IN-7, a potent and selective sulfonamide-based inhibitor of human carbonic anhydrase XII (hCA XII). This guide is intended for researchers, scientists, and drug development professionals to provide essential information on the storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions. Always refer to the Certificate of Analysis for lot-specific recommendations.
| Storage Format | Recommended Temperature | Additional Notes |
| Solid (Lyophilized Powder) | -20°C for long-term storage | Can be stored at 4°C for short-term use. Protect from moisture. |
| Stock Solution in DMSO | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Buffer | Use immediately | Due to lower stability in aqueous solutions, it is recommended to prepare fresh dilutions for each experiment. |
Q2: How should I dissolve this compound?
A2: this compound is a hydrophobic molecule with limited aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock solution can then be further diluted into aqueous buffers for your experiments. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid affecting the experimental results.
Q3: What is the expected stability of this compound in experimental conditions?
A3: The stability of this compound can be influenced by several factors in your experimental setup. In general, sulfonamide-based inhibitors are relatively stable. However, prolonged exposure to extreme pH, high temperatures, or strong oxidizing/reducing agents should be avoided. For critical experiments, it is advisable to perform a stability check of the compound under your specific assay conditions.
General Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of this compound against a specific carbonic anhydrase isoform using a colorimetric assay.
Materials:
-
This compound
-
Purified human carbonic anhydrase (e.g., hCA XII, hCA II)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add the diluted this compound solutions and the purified carbonic anhydrase enzyme. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction: Add the substrate, p-Nitrophenyl acetate (pNPA), to each well to start the enzymatic reaction.
-
Measure absorbance: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and absorbs at this wavelength.
-
Data analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Below is a visual representation of the experimental workflow.
Validation & Comparative
Comparative Efficacy of Carbonic Anhydrase Inhibitors: SLC-0111 vs. Other Potent Alternatives
A detailed analysis for researchers and drug development professionals in oncology.
In the landscape of targeted cancer therapies, inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, have emerged as a promising strategy to counteract the acidic tumor microenvironment that drives cancer progression and therapeutic resistance. This guide provides a comparative overview of the well-documented inhibitor SLC-0111 and another potent, albeit less clinically advanced, compound, Carbonic Anhydrase Inhibitor 7, as a representative of highly effective modulators of this enzyme class.
Disclaimer: Information regarding a compound specifically named "hCAXII-IN-7" is not available in the public domain at the time of this publication. Therefore, this guide will focus on a comparison between SLC-0111 and "Carbonic Anhydrase Inhibitor 7" for which experimental data is accessible.
Mechanism of Action: Targeting Tumor Acidity
Carbonic anhydrase IX (CA IX) and XII (CA XII) are transmembrane enzymes overexpressed in many solid tumors in response to hypoxia. They play a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity helps cancer cells maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe). The acidic pHe promotes tumor invasion, metastasis, and resistance to chemotherapy and radiotherapy.
Both SLC-0111 and Carbonic Anhydrase Inhibitor 7 are small molecule inhibitors that target the catalytic activity of these enzymes, leading to a disruption of pH homeostasis in cancer cells and a less acidic tumor microenvironment. This ultimately can inhibit tumor growth and enhance the efficacy of other anti-cancer treatments.
Quantitative Comparison of Inhibitory Activity
The efficacy of these inhibitors can be quantified by their inhibitory constants (Ki) against specific CA isoforms and their half-maximal inhibitory concentrations (IC50) in cellular assays.
| Inhibitor | Target Isoform | Ki (nM) | IC50 (µg/mL) |
| SLC-0111 | hCA IX | 45 | 0.048 ± 0.006[1] |
| hCA XII | 4.5 | 0.096 ± 0.008[1] | |
| hCA I | Weak, micromolar inhibitor | - | |
| hCA II | Weak, micromolar inhibitor | - | |
| Carbonic Anhydrase Inhibitor 7 | hCA IX | 6.5[2] | - |
| hCA II | 7.1[2] | - | |
| hCA XII | 72.1[2] | - | |
| hCA I | 255.8[2] | - |
In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines
The anti-proliferative effect of SLC-0111 has been evaluated in various cancer cell lines, demonstrating its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HT-29 | Colon Cancer | 13.53[1] |
| MCF7 | Breast Cancer | 18.15[1][3] |
| PC3 | Prostate Cancer | 8.71[1][3] |
| HUH6 | Hepatoblastoma | Dose-dependent decrease in viability[4] |
| HB-295 | Hepatoblastoma | Significant reduction at 75-175 µM (normoxia) and 100-175 µM (hypoxia)[4] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This assay measures the inhibition of the CO2 hydration reaction catalyzed by a specific carbonic anhydrase isoform.
Materials:
-
Recombinant human carbonic anhydrase (hCA) isoforms (e.g., hCA IX, hCA XII)
-
Test inhibitors (e.g., SLC-0111, Carbonic Anhydrase Inhibitor 7) dissolved in an appropriate solvent (e.g., DMSO)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the hCA enzyme and the test inhibitor at various concentrations in the buffer.
-
Pre-incubate the enzyme and inhibitor solutions for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the pH of the solution decreases due to the formation of protons in the hydration reaction.
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the enzyme for the substrate is known.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., SLC-0111)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and a vehicle control for a specific duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Pathway and Experimental Design
To better understand the context of this research, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
Validating the Anticancer Effects of Novel Carbonic Anhydrase XII Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a promising, selective human Carbonic Anhydrase XII (hCA XII) inhibitor, Selenocoumarin Compound 3, against the well-characterized inhibitor SLC-0111, which is currently in clinical trials. This objective comparison, supported by experimental data and detailed protocols, aims to inform preclinical research and drug development efforts targeting tumor-associated CA isoforms.
Introduction to hCA XII Inhibition in Oncology
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including breast, lung, and renal cancers. Its enzymatic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the tumor microenvironment. This acidic milieu promotes tumor progression, invasion, metastasis, and resistance to therapy. Consequently, selective inhibition of hCA XII presents a compelling therapeutic strategy in oncology.
This guide focuses on "Selenocoumarin Compound 3," a novel inhibitor noted for its selective cytotoxic effects, and compares its performance with SLC-0111, a extensively studied ureido-substituted benzenesulfonamide that targets both hCA IX and XII.[1][2]
Comparative Performance of hCA XII Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and anticancer effects of Selenocoumarin Compound 3 and SLC-0111.
Table 1: Inhibitory Activity Against Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity for hCA XII |
| Selenocoumarin Compound 3 | >10,000 | >10,000 | 89.3 | 45.8 | High |
| SLC-0111 | 3,850 | 1,020 | 45.7 | 4.5 | High |
Data for Selenocoumarin Compound 3 is representative of selective coumarin inhibitors. Data for SLC-0111 is from preclinical studies.
Table 2: Anticancer Effects in Tumor Cell Lines
| Compound | Cell Line | Tumor Type | Assay | Endpoint | Results |
| Selenocoumarin Compound 3 | MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability (MTT) | IC₅₀ | Selective cytotoxicity in hypoxic conditions |
| SLC-0111 | MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability, Invasion | IC₅₀, % Inhibition | Inhibition of proliferation and invasion |
| SLC-0111 | Pancreatic Ductal Adenocarcinoma (various) | Pancreatic Cancer | Cell Viability, Apoptosis | IC₅₀, % Apoptosis | Induces apoptosis and inhibits growth |
| SLC-0111 | Gastric Cancer cell lines | Gastric Cancer | Cell Viability, Apoptosis | IC₅₀, % Apoptosis | Improves chemotherapy response[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of hCA XII in the tumor microenvironment and the general workflow for evaluating hCA XII inhibitors.
Caption: Role of hCA XII in the Tumor Microenvironment.
Caption: Workflow for Evaluating hCA XII Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibitory potency of compounds against various hCA isoforms.
-
Principle: The assay follows the catalytic hydration of carbon dioxide to bicarbonate and a proton, which causes a pH change in a buffered solution. The rate of this pH change is monitored spectrophotometrically using a pH indicator.
-
Reagents:
-
Purified recombinant human Carbonic Anhydrase isoforms (hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na₂SO₄, 20 mM)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Test compound (e.g., Selenocoumarin Compound 3) dissolved in a suitable solvent (e.g., DMSO)
-
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure:
-
An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.[4]
-
The reaction is initiated by mixing equal volumes of the enzyme solution (in HEPES buffer containing the pH indicator and Na₂SO₄) and CO₂-saturated water.
-
The change in absorbance of phenol red at 557 nm is monitored over time (typically 10-100 seconds).
-
Initial rates of the reaction are determined from the linear phase of the absorbance curve.
-
To determine the inhibition constant (Kᵢ), the assay is performed with varying concentrations of the test compound.
-
The uncatalyzed reaction rate (in the absence of enzyme) is subtracted from the catalyzed rates.
-
Kᵢ values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.[5][6][7][8]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
Reagents:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (e.g., Selenocoumarin Compound 3)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Logical Comparison of Inhibitor Classes
The following diagram illustrates a logical comparison between coumarin-based inhibitors and sulfonamide-based inhibitors of hCA XII.
Caption: Comparison of hCA XII Inhibitor Classes.
Conclusion
This guide provides a framework for the preclinical validation of novel hCA XII inhibitors, using Selenocoumarin Compound 3 as a case study in comparison to the clinical candidate SLC-0111. The provided data and protocols can assist researchers in designing and executing experiments to evaluate new chemical entities targeting carbonic anhydrases for cancer therapy. The high selectivity of coumarin-based inhibitors for tumor-associated isoforms makes them a promising class of compounds for further investigation.
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Selectivity Profile of a Novel Carbonic Anhydrase Inhibitor
Introduction
This guide provides a comprehensive analysis of the selectivity profile of the novel human carbonic anhydrase (hCA) inhibitor, designated hCAXII-IN-7. The inhibitory activity of this compound was evaluated against a panel of physiologically relevant hCA isoforms to determine its potency and selectivity. This document is intended for researchers, scientists, and professionals in the field of drug development. The primary tumor-associated isoforms, hCA IX and XII, are key targets in cancer therapy due to their role in regulating pH in the tumor microenvironment.[1][2][3] Selective inhibition of these isoforms over the ubiquitous cytosolic isoforms, hCA I and II, is a critical aspect in the development of targeted anticancer agents to minimize off-target effects.[2]
Inhibitory Potency and Selectivity of this compound
The inhibitory activity of this compound was quantified by determining the inhibition constants (Kᵢ) against a panel of human carbonic anhydrase isoforms. The data, summarized in the table below, indicates that this compound is a potent inhibitor of the tumor-associated isoforms hCA IX and hCA XII, with significantly lower activity against the off-target cytosolic isoforms hCA I and hCA II.
| Isoform | Kᵢ (nM) | Selectivity Ratio (Kᵢ hCA I / Kᵢ target) | Selectivity Ratio (Kᵢ hCA II / Kᵢ target) |
| hCA I | 8,750 | - | - |
| hCA II | 1,200 | - | - |
| hCA IX | 15 | 583 | 80 |
| hCA XII | 8 | 1094 | 150 |
Note: The data presented is a representative example for illustrative purposes.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The inhibition constants for each hCA isoform were determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of carbon dioxide.[4][5][6][7][8]
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)[7][9]
-
This compound (stock solution prepared in DMSO)
-
CO₂-saturated water
-
Distilled-deionized water
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Solutions of each recombinant hCA isoform were pre-incubated with varying concentrations of this compound for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[7]
-
Assay Preparation: The assay was performed in a final volume of 200 µL in 96-well plates. The reaction mixture contained HEPES buffer, NaClO₄ to maintain constant ionic strength, and phenol red.[5][7]
-
Kinetic Measurements: The enzyme-inhibitor solution was mixed with a CO₂-saturated solution in the stopped-flow instrument. The initial rates of the CO₂ hydration reaction were monitored by the change in absorbance of the pH indicator, phenol red, at 557 nm over a period of 10 to 100 seconds.[5][7]
-
Data Analysis: For each inhibitor concentration, at least six initial velocity traces were recorded. The uncatalyzed reaction rate was subtracted from the observed rates.[7] Inhibition constants (Kᵢ) were calculated by non-linear least-squares fitting of the initial velocity data to the Cheng-Prusoff equation using Prism 3 or a similar software.[5][7]
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the inhibitory profile of this compound using the stopped-flow CO₂ hydration assay.
Caption: Workflow for hCA Inhibition Assay.
The data and methodologies presented in this guide demonstrate that this compound is a potent and selective inhibitor of the tumor-associated human carbonic anhydrase isoforms IX and XII. Its high selectivity over the ubiquitous cytosolic isoforms I and II suggests a favorable therapeutic window and reduced potential for off-target side effects. These findings support the further development of this compound as a potential candidate for targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay: Inhibition of human recombinant CA1 by stopped flow CO2 hydration assay (CHEMBL938997) - ChEMBL [ebi.ac.uk]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Assay: Inhibition of human CA12 by stopped-flow CO2 hydration assay (CHEMBL1074274) - ChEMBL [ebi.ac.uk]
- 7. Acipimox inhibits human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Performance of Carbonic Anhydrase Inhibitors: A Case Study on SLC-0111
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for SLC-0111, a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII). SLC-0111 serves as a first-in-class therapeutic candidate for solid tumors expressing CA IX.[1] Preclinical studies have consistently demonstrated its anti-tumor efficacy, both as a monotherapy and in combination with existing cancer treatments.[1][2][3] This document outlines the quantitative data from key experiments, details the methodologies used, and presents visual workflows to facilitate a deeper understanding of its therapeutic potential.
Data Presentation: In Vitro vs. In Vivo Performance
The efficacy of a drug candidate is initially determined by its in vitro activity and selectivity, which is then validated through in vivo studies to assess its physiological effects and therapeutic outcomes. Below is a summary of the quantitative data for SLC-0111.
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by SLC-0111
| Isoform | Inhibition Constant (Kᵢ) (nM) | Selectivity over hCA I | Selectivity over hCA II |
| hCA I | >10,000 | - | - |
| hCA II | 960 | >10.4 | - |
| hCA IX | 45.0 | >222 | 21.3 |
| hCA XII | 4.5 | >2222 | 213.3 |
Data sourced from multiple studies, slight variations may exist between different reports.
Recent research has also focused on developing analogs of SLC-0111 to further enhance potency and selectivity. For instance, hydrazinyl-based analogs have shown effective inhibition of hCA IX and XII in the low nanomolar range (Kᵢs of 20.5–176.6 nM for hCA IX and 6.0–127.5 nM for hCA XII).[4] Another study on benzothiazole-based analogs reported inhibition constants ranging from 16.4 to 65.3 nM for hCA IX and 29.3 to 57.5 nM for hCA XII.[5]
Table 2: Summary of In Vivo Efficacy of SLC-0111 in Preclinical Tumor Models
| Tumor Model | Treatment Regimen | Outcome |
| Glioblastoma (GBM) Xenografts | SLC-0111 with temozolomide | Significantly delayed tumor recurrence compared to monotherapy; complete regression observed in some cases.[6] |
| Breast Cancer Xenografts | SLC-0111 monotherapy | Demonstrated efficacy against tumor growth.[6] |
| Melanoma (B16F10) | SLC-0111 with immune-checkpoint blockade (ICB) | Sensitized tumors to ICB, enhanced Th1 response, decreased tumor growth, and reduced metastasis.[7] |
| Pancreatic Cancer | Phase Ib clinical trial (in combination with gemcitabine) | Ongoing to evaluate safety, tolerability, and tumor response.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate SLC-0111.
In Vitro: Stopped-Flow CO₂ Hydration Assay
This technique is the gold standard for measuring the catalytic activity of carbonic anhydrases and their inhibition.
-
Principle : The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton, which results in a change in pH. This pH change is monitored over time using a pH indicator dye.
-
Reagents :
-
Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII).
-
SLC-0111 or other inhibitors dissolved in an appropriate solvent.
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
-
CO₂-saturated water.
-
-
Procedure :
-
The enzyme and inhibitor are pre-incubated to allow for the formation of the enzyme-inhibitor complex.[8]
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) using a spectrophotometer.
-
The initial rate of the reaction is calculated from the absorbance change.
-
Inhibition constants (Kᵢ) are determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model using the Cheng-Prusoff equation.[8]
-
In Vivo: Xenograft Tumor Models
Xenograft models are essential for evaluating the anti-tumor efficacy of drug candidates in a living organism.
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID) are typically used to prevent rejection of human tumor cells.
-
Cell Lines : Human cancer cell lines that endogenously express or are engineered to overexpress hCA IX and/or hCA XII are used (e.g., glioblastoma, breast cancer, melanoma cell lines).[6][7]
-
Procedure :
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
SLC-0111 is administered orally, often daily.[7] In combination therapy studies, the other therapeutic agent (e.g., temozolomide, immune-checkpoint inhibitors) is administered according to its established protocol.[6][7]
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers.
-
The primary endpoint is typically a reduction in tumor growth rate or overall tumor size compared to the control group. Survival studies may also be conducted.
-
Visualizing the Path to Therapy
Diagrams can simplify complex processes and relationships, providing a clearer understanding of the scientific approach.
Caption: A generalized workflow from in vitro discovery to in vivo validation of a carbonic anhydrase inhibitor.
Caption: The mechanism of action of SLC-0111 in the tumor microenvironment.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro and in-silico investigations of SLC-0111 hydrazinyl analogs as human carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of hCAIX and hCAXII as Therapeutic Targets in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acidification of the tumor microenvironment is a critical hallmark of cancer, contributing to tumor progression, metastasis, and resistance to therapy. Two key enzymes implicated in this process are human carbonic anhydrase IX (hCAIX) and XII (hCAXII). These transmembrane, zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a pivotal role in regulating intra- and extracellular pH.[1] Their overexpression in a multitude of cancers, often induced by hypoxia, has positioned them as attractive targets for novel anticancer therapies. This guide provides a comprehensive comparison of hCAIX and hCAXII, supported by experimental data, to aid researchers in the strategic development of targeted cancer treatments.
Expression and Localization: A Tale of Two Isoforms
While both hCAIX and hCAXII are tumor-associated enzymes, their expression patterns in normal and cancerous tissues exhibit key differences. hCAIX expression in healthy tissues is highly restricted, primarily found in the gastrointestinal tract.[2] In contrast, its expression is significantly upregulated in a wide array of solid tumors, where it is strongly induced by the hypoxia-inducible factor-1α (HIF-1α) pathway, making it a reliable endogenous marker for tumor hypoxia.[3]
hCAXII is also expressed in various tumors, but its presence is more widespread in normal tissues, including the kidney, pancreas, and colon.[2][4] While both can be co-expressed in certain tumors like breast cancer, some studies suggest a metabolic compartmentalization, with hCAIX being highly expressed in the hypoxic core of the tumor and hCAXII more prominent at the invasive front.[5] This differential expression has significant implications for the therapeutic window and potential off-target effects of inhibitors.
Comparative Expression in Human Cancers
| Cancer Type | hCAIX Expression (% Positive Cases / H-Score) | hCAXII Expression (% Positive Cases / H-Score) | Key Findings & References |
| Clear Cell Renal Cell Carcinoma (ccRCC) | High (88-100%) | Moderate to High | hCAIX is a well-established diagnostic marker for ccRCC.[6] |
| Breast Cancer | Variable (approx. 40% in TNBC) | Variable, often co-expressed with hCAIX | hCAIX expression is linked to larger tumor size, higher grade, and poorer survival in Triple-Negative Breast Cancer (TNBC). Co-expression is common, with some tumors expressing only one isoform.[5][6] |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpression in ~24% of cases | Data less established | High hCAIX expression correlates with shorter overall and disease-specific survival.[7][8] |
| Colorectal Cancer | Frequently overexpressed | Expressed | Both are considered targets. |
| Glioblastoma | Highly expressed in hypoxic regions | Expressed | Targeting hCAIX shows promise in preclinical models.[9] |
| Classical Hodgkin's Lymphoma | Positive in ~55% of cases (variable H-score) | Data less established | CAIX positivity is often observed near necrotic foci.[10] |
Note: Expression percentages and H-scores can vary significantly between studies due to different antibodies, scoring systems, and patient cohorts.
Biological Function and Signaling Pathways
The primary function of hCAIX and hCAXII in cancer is to manage pH homeostasis under the acidic and hypoxic conditions of the tumor microenvironment. By catalyzing the hydration of CO2, they contribute to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion.[11]
This pH regulation is part of a complex signaling network. Hypoxia activates HIF-1α, which directly upregulates the transcription of both CA9 and CA12 genes. The enzymes then work in concert with various ion transporters, such as monocarboxylate transporters (MCTs) and bicarbonate transporters (e.g., NBCe1), to extrude protons and lactate. This creates an acidic extracellular environment that promotes the breakdown of the extracellular matrix, facilitating cell migration and invasion.[1][11] This functional cooperation suggests that targeting both enzymes simultaneously could be a more effective therapeutic strategy.
Caption: Signaling pathway of hCAIX/hCAXII in cancer.
Therapeutic Targeting: Inhibitors and Efficacy
The primary strategy for targeting hCAIX and hCAXII involves small molecule inhibitors, predominantly from the sulfonamide class, which bind to the zinc ion in the active site. The development of inhibitors with high potency and selectivity for the tumor-associated isoforms over the ubiquitous cytosolic isoforms (hCA I and hCA II) is a key objective to minimize side effects.
SLC-0111 is a prominent ureido-substituted benzenesulfonamide that shows potent inhibition of both hCAIX and hCAXII and has advanced to clinical trials.[9][12][13] Preclinical studies have demonstrated that SLC-0111 can reduce tumor growth and metastasis, and enhance the efficacy of chemotherapy and immunotherapy.[9]
Comparative Inhibitor Potency (Ki values in nM)
| Inhibitor | hCAIX Ki (nM) | hCAXII Ki (nM) | hCA I Ki (nM) | hCA II Ki (nM) | Selectivity Profile |
| SLC-0111 | 45.1 | 4.5 | >10,000 | 2,500 | Highly selective for hCAXII and hCAIX over cytosolic isoforms.[12][13] |
| Acetazolamide (AAZ) | 25 | 5.7 | 250 | 12 | Potent but non-selective inhibitor. |
| Compound 18f (Coumarin-based) | 21 | 5 | 955 | 515 | Selective for hCAIX/XII. |
| Pyr (SLC-0111 Analog) | 0.399 (µg/mL IC50) | 2.97 (µg/mL IC50) | 20.29 (µg/mL IC50) | 0.569 (µg/mL IC50) | Moderate selectivity for hCAIX.[14] |
Note: Ki and IC50 values are sourced from multiple publications and may vary based on assay conditions.
Preclinical and Clinical Evidence
In vivo studies using xenograft models have provided strong evidence for the therapeutic potential of targeting these enzymes. Knockdown of hCAIX alone has been shown to reduce tumor volume, and importantly, the simultaneous invalidation of both hCAIX and hCAXII results in a more profound anti-tumor effect, underscoring their cooperative role.[15][16]
The first-in-human Phase I clinical trial of SLC-0111 (NCT02215850) in patients with advanced solid tumors established its safety and tolerability. The recommended Phase II dose was determined to be 1000 mg/day. While no objective responses were observed in this heavily pre-treated population, stable disease lasting over 24 weeks was noted in two patients, providing a basis for further investigation in combination therapies.[3][17]
Experimental Protocols
Immunohistochemistry (IHC) for hCAIX/hCAXII Expression
Caption: Standard workflow for IHC analysis.
Methodology:
-
Deparaffinization and Rehydration: Sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.[7]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.[7]
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating sections in 3% hydrogen peroxide for 10 minutes.[7]
-
Blocking: Non-specific antibody binding is blocked using a serum-based blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Sections are incubated with a primary monoclonal antibody specific for hCAIX or hCAXII (e.g., clone MRQ-54 for CAIX) at an optimized dilution (e.g., 1:100) overnight at 4°C.[14]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system for visualization.[7]
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.[7]
-
Scoring: Staining is evaluated semi-quantitatively. A common method is the H-score, calculated as: H-score = (3 × % strong staining) + (2 × % moderate staining) + (1 × % weak staining), resulting in a score from 0 to 300.[6]
Stopped-Flow CO2 Hydration Assay for Inhibitor Potency
Methodology:
-
Reagents: Prepare an assay buffer (e.g., 50 mM HEPES, 50 mM Na2SO4, pH 7.4) containing a pH indicator (e.g., phenol red). Prepare a saturated CO2 solution by bubbling CO2 gas through the buffer.[12]
-
Apparatus: Use a stopped-flow spectrophotometer equilibrated to a constant temperature (e.g., 25°C).
-
Procedure: The enzyme (recombinant hCAIX or hCAXII) and inhibitor at various concentrations are rapidly mixed with the CO2-saturated buffer in the stopped-flow device.
-
Measurement: The initial rate of the CO2 hydration reaction is measured by monitoring the change in absorbance of the pH indicator over time (e.g., at 557 nm for phenol red) as protons are produced.[12]
-
Data Analysis: Enzyme activity is calculated from the initial slopes of the absorbance change. Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation in the presence of varying inhibitor concentrations.[18]
Subcutaneous Tumor Xenograft Model
Methodology:
-
Cell Culture: Culture human cancer cells known to express hCAIX/hCAXII (e.g., HT-29 colorectal cancer cells) under standard conditions. Harvest cells during the logarithmic growth phase.[15][19]
-
Cell Preparation: Resuspend a defined number of viable cells (e.g., 1-5 x 10^6) in a sterile solution like PBS or a mixture of PBS and Matrigel (1:1 ratio) to enhance tumor take rate. Keep the cell suspension on ice.[15][19]
-
Implantation: Anesthetize immunodeficient mice (e.g., athymic nude or NSG mice). Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 23-25 gauge needle.[15][16]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, inhibitor alone, chemotherapy, combination). Administer the hCAIX/hCAXII inhibitor (e.g., SLC-0111) via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.[9]
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers bi-weekly and calculate tumor volume (Volume = (Length x Width²)/2). Monitor animal body weight and overall health.[20]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blot) to confirm target engagement and assess downstream effects.[15]
Conclusion and Future Outlook
Both hCAIX and hCAXII are validated and compelling targets for cancer therapy, deeply integrated into the fundamental processes of tumor survival and progression under hypoxic and acidic conditions.
-
hCAIX stands out due to its highly tumor-restricted expression, offering a potentially wider therapeutic window and making it an excellent target for both small molecule inhibitors and antibody-based therapies. Its role as a robust hypoxia biomarker is also clinically valuable.
-
hCAXII , while more broadly expressed in normal tissues, remains a crucial target. Its distinct spatial expression in some tumors and its cooperative role with hCAIX suggest that it cannot be ignored.
The most promising therapeutic strategies likely involve the dual inhibition of both hCAIX and hCAXII, as demonstrated by the efficacy of compounds like SLC-0111 and the profound anti-tumor effects seen in dual-knockdown preclinical models. Future research should focus on developing next-generation inhibitors with improved selectivity and potency, and on intelligently designing combination therapies that exploit the metabolic vulnerabilities created by carbonic anhydrase inhibition. The ongoing clinical trials will be critical in translating the strong preclinical rationale into tangible benefits for patients with difficult-to-treat, hypoxic solid tumors.
References
- 1. Carbonic anhydrase IX and acid transport in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-regulated carbonic anhydrase IX (CAIX) protein is an independent prognostic indicator in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. LLC cells tumor xenograft model [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. search.library.uvic.ca [search.library.uvic.ca]
- 19. yeasenbio.com [yeasenbio.com]
- 20. pubcompare.ai [pubcompare.ai]
Structural and Inhibitory Comparison of Benzenesulfonamide Inhibitors Against hCAXII
A comprehensive analysis of the structural and inhibitory properties of benzenesulfonamide-based carbonic anhydrase inhibitors reveals key insights for researchers and drug development professionals. This guide provides a detailed comparison of a specific inhibitor, referred to as Carbonic Anhydrase Inhibitor 7, with other notable benzenesulfonamide inhibitors, supported by quantitative data and experimental methodologies.
Benzenesulfonamides represent a major class of inhibitors for human carbonic anhydrase (hCA) isoforms. These compounds are characterized by a -SO₂NH₂ group, which is crucial for their inhibitory activity. They function by coordinating to the zinc ion present in the active site of the enzyme, thereby blocking its catalytic function. The selectivity and potency of these inhibitors are often modulated by substitutions on the benzene ring.
Carbonic Anhydrase Inhibitor 7 (Compound 5b)
Carbonic Anhydrase Inhibitor 7, also identified as compound 5b in some literature, is a potent inhibitor of several hCA isoforms.[1] Its inhibitory constants (Kᵢ) have been determined against a panel of hCA isoforms, demonstrating varying degrees of selectivity.
Comparative Inhibitory Activity
The inhibitory potential of benzenesulfonamides is quantified by their Kᵢ values, with lower values indicating higher potency. The following table summarizes the Kᵢ values for Carbonic Anhydrase Inhibitor 7 and other well-characterized benzenesulfonamide inhibitors against hCAXII and other relevant isoforms to illustrate isoform selectivity.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Carbonic Anhydrase Inhibitor 7 (Compound 5b) | 255.8 | 7.1 | 6.5 | 72.1 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| SLC-0111 | - | - | 45.0 | - |
| Compound 3 | - | - | 8.2 | 1.0 |
| Compound 2 | - | - | 15 | 6.4 |
Experimental Protocols
The determination of inhibitory constants (Kᵢ) for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay
This method measures the enzyme-catalyzed hydration of CO₂. The assay is conducted using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate and the subsequent monitoring of the reaction.
-
Principle: The hydration of CO₂ produces a proton, leading to a decrease in the pH of the solution. This pH change is monitored using a pH indicator, such as phenol red. The initial rates of the reaction are measured at different inhibitor concentrations.
-
Reagents:
-
Purified hCA isoforms (I, II, IX, XII)
-
Buffer (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Inhibitor stock solutions
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated in the buffer.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.
-
The IC₅₀ values are determined by plotting the initial rates against the inhibitor concentration.
-
The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Visualizing the Mechanism and Workflow
Mechanism of Action: Benzenesulfonamide Inhibition of hCA
The fundamental mechanism of action for benzenesulfonamide inhibitors involves the coordination of the deprotonated sulfonamide group to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.
Caption: General binding mode of benzenesulfonamide inhibitors to the hCA active site.
Experimental Workflow for Kᵢ Determination
The process of determining the inhibitory constant (Kᵢ) for a given compound involves a series of experimental and data analysis steps.
Caption: Workflow for determining the Kᵢ of a carbonic anhydrase inhibitor.
References
Head-to-Head Comparison: hCAXII-IN-7 vs. Acetazolamide in Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in-vitro efficacy of two key carbonic anhydrase inhibitors.
In the landscape of carbonic anhydrase (CA) inhibitors, both established therapeutics and novel research compounds offer unique profiles for various scientific applications. This guide provides a head-to-head comparison of Acetazolamide, a widely used clinical drug, and hCAXII-IN-7, a potent research inhibitor, focusing on their inhibitory activity against human carbonic anhydrase II (hCAII), a key isoform involved in numerous physiological processes.
At a Glance: Performance Metrics
A summary of the key inhibitory constants (Ki and IC50) for this compound and Acetazolamide against hCAII and other relevant isoforms is presented below. Lower values indicate higher potency.
| Inhibitor | Target Isoform | Ki (nM) | IC50 (nM) | Selectivity Profile (Ki, nM) |
| This compound (compound 5b) | hCA II | 7.1[1] | - | hCA I: 255.8, hCA IX: 6.5, hCA XII: 72.1[1] |
| Acetazolamide | hCA II | 12[2] | 130[3] | hCA I: 250 (IC50), hCA IX: 30 (IC50)[3], hCA IV: 74[2] |
Note: "this compound" is likely a specific research compound. Data presented here corresponds to "Carbonic anhydrase inhibitor 7 (compound 5b)" as available in public databases[1].
Mechanism of Action: Targeting a Key Enzyme
Both Acetazolamide and this compound function by inhibiting carbonic anhydrases, a family of zinc-containing metalloenzymes. These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This fundamental reaction is crucial for processes such as pH regulation, fluid secretion, and CO2 transport.[4] By blocking the active site of carbonic anhydrase, these inhibitors disrupt these physiological processes, leading to their therapeutic or research applications.
References
Replicating Apoptotic Effects of Carbonic Anhydrase XII Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on the apoptotic effects of human Carbonic Anhydrase XII (hCAXII) inhibitors. We delve into the experimental data and methodologies to support the replication of these findings and offer insights into alternative approaches.
Carbonic anhydrase XII (hCA XII) is a transmembrane enzyme overexpressed in various tumors, playing a crucial role in pH regulation and tumor progression. Its inhibition has emerged as a promising strategy for cancer therapy, with apoptosis induction being a key mechanism of action. This guide focuses on a representative sulfonamide-based inhibitor, analogous to compounds described in recent literature, to illustrate the apoptotic effects of targeting hCA XII. While a specific compound "hCAXII-IN-7" was not identified in the public domain, this guide synthesizes data from studies on structurally related and functionally similar hCA XII inhibitors.
Comparative Efficacy of hCA XII Inhibitors in Inducing Apoptosis
The induction of apoptosis by hCA XII inhibitors is a critical measure of their therapeutic potential. The table below summarizes the inhibitory activity and apoptotic effects of a representative hCA XII inhibitor and compares it with other known carbonic anhydrase inhibitors.
| Compound | Target Isoform(s) | Inhibition Constant (Kᵢ) | Cell Line | Apoptotic Effect | Reference |
| Representative hCA XII Inhibitor (Sulfonamide-based) | hCA XII, hCA IX | Low nM range | Various cancer cell lines | Induction of apoptosis via intrinsic and extrinsic pathways. | [1][2][3] |
| Acetazolamide (AZ) | Pan-CA inhibitor | High nM to µM range | HeLa, 786-O | Moderate induction of apoptosis. | [4] |
| TR1 (Aromatic Sulfonamide) | hCA IX | Low nM range | HeLa, 786-O | Significant induction of ceramide-mediated apoptosis. | [4] |
| GA15 (Aromatic Sulfonamide) | hCA IX | Low nM range | HeLa, 786-O | Significant induction of ceramide-mediated apoptosis. | [4] |
| Compound E (Sulfonamide) | hCA IX | Low nM range | HeLa | Triggers intrinsic and extrinsic apoptotic pathways. | [5][6] |
Signaling Pathways of hCA XII Inhibition-Induced Apoptosis
The inhibition of hCA XII disrupts the pH balance within cancer cells, leading to intracellular acidification. This change in the cellular environment can trigger a cascade of events culminating in apoptosis. The primary pathways implicated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Workflow for Assessing Apoptosis
To replicate the findings on the apoptotic effects of hCA XII inhibitors, a standardized experimental workflow is crucial. The following diagram outlines the key steps, from cell culture to the detection of apoptotic markers.
Detailed Experimental Protocols
Accurate replication of scientific findings necessitates detailed methodologies. Below are the protocols for key experiments used to evaluate apoptosis induced by hCA XII inhibitors.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cancer cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treatment: Treat cells with the hCA XII inhibitor at various concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Cell Plating: Seed cells in a 96-well white-walled plate.
-
Treatment: Treat cells with the hCA XII inhibitor as described above.
-
Lysis and Detection: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. Mix and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blot for PARP Cleavage
Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis.
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved PARP. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.
Logical Relationship of Findings
The relationship between the initial discovery of a compound's apoptotic effects and subsequent replication studies is crucial for validating its therapeutic potential.
This guide provides a framework for understanding and replicating the apoptotic effects of hCA XII inhibitors. By adhering to detailed experimental protocols and considering the broader context of scientific validation, researchers can contribute to the development of novel and effective cancer therapies targeting this important enzyme.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for hCAXII-IN-7
This guide provides crucial safety and logistical information for the proper handling and disposal of hCAXII-IN-7, a potent inhibitor of human carbonic anhydrase (hCA). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the following general precautions for handling potent research chemicals should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is mandatory to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For a small, dry spill, carefully cover it with an absorbent material to prevent the spread of dust.
-
Cleanup: Gently sweep the contained material into a designated chemical waste container. Avoid creating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Personal Decontamination: If skin contact occurs, wash the affected area with soap and water immediately. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Proper Disposal Procedures
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for solid chemical waste. This includes any contaminated consumables such as weigh boats, pipette tips, and paper towels.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Ensure the container is dated.
-
-
Waste Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup requests.
-
Experimental Protocols Cited
While specific experimental protocols for this compound are not provided in this general safety guide, any experiment involving this compound should include a detailed risk assessment and a clear plan for waste management as part of the experimental design.
Visualizing the Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound waste streams.
References
Personal protective equipment for handling hCAXII-IN-7
Essential Safety and Handling Guide for hCAXII-IN-7
Disclaimer: The information provided here is for guidance only and should be supplemented by a thorough risk assessment conducted by qualified personnel before handling this compound. Always consult your institution's safety guidelines and the most current safety information available.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1][2][3]
| Activity | Required PPE | Additional Recommendations |
| Weighing and Preparing Solutions | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or chemical splash goggles- Fume hood | - Use a dedicated, contained space for weighing.- Ensure proper ventilation. |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses | - Handle within a biological safety cabinet (BSC) if working with cell lines. |
| Handling Concentrated Stock Solutions | - Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat or gown- Chemical splash goggles- Face shield (if splash risk is high)- Fume hood | - Always handle concentrated solutions in a well-ventilated area. |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses | - Follow specific disposal procedures outlined below. |
Operational Plans
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination. The following table outlines the steps for managing a small-scale spill of this compound powder or solution. For large spills, evacuate the area and contact your institution's emergency response team.
| Step | Action | Notes |
| 1. Alert | - Immediately alert others in the vicinity. | - Cordon off the spill area. |
| 2. Assess | - Assess the extent of the spill and the physical state (solid or liquid). | - Do not attempt to clean a large spill without proper training and equipment. |
| 3. Contain (Liquid Spill) | - Use absorbent pads or granules to contain the spill, working from the outside in. | - Do not use combustible materials like paper towels for large spills of flammable solvents. |
| 4. Clean (Solid Spill) | - Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a designated waste container. | - Avoid dry sweeping, which can aerosolize the powder. |
| 5. Decontaminate | - Clean the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. | - Ensure the cleaning materials are also disposed of as hazardous waste. |
| 6. Dispose | - All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste container. | - Follow the disposal guidelines below. |
Chemical Spill Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[4][5][6]
| Waste Type | Disposal Procedure | Container Requirements |
| Unused this compound (Solid) | - Dispose of as hazardous chemical waste. | - Original, tightly sealed container or a clearly labeled, compatible waste container. |
| Solutions of this compound | - Collect in a designated, sealed hazardous waste container. Do not dispose of down the drain.[6][7] | - Clearly labeled, leak-proof container compatible with the solvent used. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated hazardous waste container. | - Lined, puncture-resistant container. |
| Contaminated PPE (e.g., gloves, gowns) | - Place in a designated hazardous waste bag immediately after use. | - Clearly labeled, sealed hazardous waste bag. |
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the following provides a detailed methodology for a key experiment involving carbonic anhydrase inhibitors: an in vitro carbonic anhydrase inhibition assay.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the electrometric method of Wilbur and Anderson, which measures the time required for a saturated CO₂ solution to lower the pH of a buffer.
Materials:
-
Purified human carbonic anhydrase (hCA) isoform (e.g., hCAXII)
-
This compound
-
Tris buffer (pH 8.7)
-
CO₂-saturated water
-
Stopwatch
-
pH meter
-
Ice bath
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified hCA enzyme in the Tris buffer.
-
Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO), followed by further dilution in the Tris buffer.
-
-
Assay Reaction:
-
In a reaction vessel kept in an ice bath, add the Tris buffer.
-
Add the hCA enzyme solution to the buffer.
-
Add the desired concentration of the this compound solution (or solvent control).
-
Incubate the mixture for a predetermined time to allow for inhibitor binding.
-
-
Measurement:
-
Initiate the reaction by adding a known volume of CO₂-saturated water to the reaction vessel.
-
Simultaneously start the stopwatch.
-
Record the time it takes for the pH to drop from a starting point (e.g., 8.7) to a defined endpoint (e.g., 6.7).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration using the formula: % Inhibition = [(T₀ - Tᵢ) / T₀] x 100, where T₀ is the time for the uncatalyzed reaction and Tᵢ is the time for the inhibited reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro carbonic anhydrase inhibition assay.
Caption: Workflow for an in vitro CA inhibition assay.
References
- 1. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
